1D-2
Description
Properties
CAS No. |
1635405-90-1 |
|---|---|
Molecular Formula |
C20H16FN7 |
Molecular Weight |
373.4 |
IUPAC Name |
(R)-7-fluoro-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyrazin-1-yl)ethyl)quinoline |
InChI |
InChI=1S/C20H16FN7/c1-12(15-6-13-4-3-5-22-17(13)7-16(15)21)28-11-24-19-20(28)26-18(9-23-19)14-8-25-27(2)10-14/h3-12H,1-2H3/t12-/m1/s1 |
InChI Key |
SXWUXXWVCWEUTA-GFCCVEGCSA-N |
SMILES |
C[C@H](C1=C(F)C=C2N=CC=CC2=C1)N3C=NC4=NC=C(C5=CN(C)N=C5)N=C43 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1D-2; 1D 2; 1D2 |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Mechanism of Action of 1D-2 (Tivantinib/ARQ 197): A Technical Guide
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the mechanism of action of the compound commonly identified as 1D-2, and more widely known in scientific literature as Tivantinib or ARQ 197. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its molecular interactions and cellular effects.
Executive Summary
This compound (Tivantinib/ARQ 197) is a selective, orally bioavailable small molecule that was initially developed as a potent inhibitor of the c-Met receptor tyrosine kinase. Its primary mechanism of action involves a unique, non-ATP-competitive inhibition of c-Met autophosphorylation, which blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][3] However, a significant body of evidence now indicates a secondary, c-Met-independent mechanism involving the disruption of microtubule polymerization, which contributes substantially to its cytotoxic effects.[4][5][6][7][8][9] This dual mechanism positions this compound as a compound with a complex and multifaceted impact on cancer cells.
Primary Mechanism of Action: c-Met Inhibition
This compound selectively targets the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase that plays a pivotal role in oncogenesis and tumor progression when dysregulated.[10][11]
Molecular Interaction with c-Met
Unlike the majority of kinase inhibitors that compete with ATP for binding to the active site, this compound employs a non-ATP-competitive mechanism.[1][3][12] It preferentially binds to the dephosphorylated, inactive conformation of the c-Met kinase.[5][13] This binding stabilizes the inactive state of the enzyme, thereby preventing its autophosphorylation and subsequent activation, even in the presence of its ligand, hepatocyte growth factor (HGF).[5]
Inhibition of Downstream Signaling
By preventing c-Met activation, this compound effectively blocks the transduction of signals to downstream effector pathways. This has been demonstrated through the reduced phosphorylation of key signaling molecules, including:
-
Akt (Protein Kinase B): A central node in a pathway that promotes cell survival and proliferation.[3][14]
-
ERK1/2 (Extracellular signal-regulated kinases): Key components of the MAPK pathway that regulate cell division and differentiation.[3][14]
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor involved in cell growth and apoptosis.[3]
The inhibition of these pathways ultimately leads to a decrease in cell proliferation and the induction of apoptosis in c-Met-dependent cancer cells.[2][3]
Secondary Mechanism of Action: Microtubule Disruption
Emerging research has revealed that this compound's anticancer effects are not exclusively dependent on c-Met inhibition.[4][7][8] The compound also functions as a microtubule-destabilizing agent.
Interaction with Tubulin
This compound has been shown to directly bind to tubulin at the colchicine-binding site, thereby inhibiting microtubule polymerization.[6][9] This disruption of microtubule dynamics leads to a cascade of cellular events independent of the c-Met signaling status of the cell.
Cellular Consequences of Microtubule Disruption
The inhibition of tubulin polymerization by this compound results in:
-
G2/M Cell Cycle Arrest: Disruption of the mitotic spindle assembly prevents cells from completing mitosis, leading to an arrest in the G2/M phase of the cell cycle.[4][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][15]
This microtubule-targeting activity explains the observed cytotoxicity of this compound in cancer cell lines that do not exhibit c-Met dependency.[4][8]
Quantitative Data Summary
The potency of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical Inhibitory Potency against c-Met
| Parameter | Value | Assay Conditions | Reference |
| Ki | ~355 nM | Recombinant human c-Met, cell-free filtermat-based assay. | [1][16] |
| IC50 | ~100 - 300 nM | Inhibition of c-Met phosphorylation in various cancer cell lines. | [3][16] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | c-Met Status | IC50 / EC50 (µM) | Reference |
| A549 | Lung | Not Addicted | 0.38 | [1] |
| NCI-H441 | Lung | Not Addicted | 0.29 | [1] |
| EBC-1 | Lung | Addicted (Amplified) | ~0.3 | [7] |
| MKN45 | Gastric | Addicted (Amplified) | ~0.3 | [7] |
| DBTRG-05MG | Glioblastoma | Not specified | 0.45 | [1] |
| Huh7 | Hepatocellular | High Expression | 0.0099 | [15] |
| Hep3B | Hepatocellular | High Expression | 0.448 | [15] |
Note: The anti-proliferative IC50 values can vary based on the assay duration and specific experimental conditions.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
c-Met Kinase Inhibition Assay (Cell-Free)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant c-Met kinase.
-
Principle: A filtermat-based assay is used to measure the incorporation of radiolabeled phosphate from [γ-33P]ATP into a poly-Glu-Tyr substrate by recombinant c-Met.
-
Procedure:
-
Recombinant c-Met protein (e.g., 50 ng) is incubated in a reaction buffer [e.g., 50 mmol/L Tris-HCl (pH 7.5), 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2] with varying concentrations of this compound (Tivantinib) or DMSO vehicle.
-
The mixture is pre-incubated for 20-30 minutes at room temperature.
-
The kinase reaction is initiated by the addition of a poly-Glu-Tyr substrate and ATP containing [γ-33P]ATP.
-
The reaction proceeds for a defined period (e.g., 5-10 minutes) at room temperature.
-
The reaction is stopped, and the substrate is captured on a filtermat.
-
Unincorporated [γ-33P]ATP is washed away.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data is analyzed to determine the Ki value.[3]
-
-
Workflow Diagram:
Figure 3: Workflow for a Cell-Free c-Met Kinase Inhibition Assay.
Cellular c-Met Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit c-Met autophosphorylation within intact cells.
-
Principle: Western blotting is used to detect the levels of phosphorylated c-Met (p-c-Met) relative to total c-Met in cell lysates after treatment with this compound.
-
Procedure:
-
Cell Culture and Treatment: Cancer cells (e.g., MKN-45 with constitutive c-Met activation, or MDA-MB-231 requiring HGF stimulation) are cultured to ~80% confluency. Cells are serum-starved (e.g., 0.5% FBS) for 24 hours, then treated with various concentrations of this compound (Tivantinib) for a specified duration (e.g., 2-24 hours). For ligand-dependent lines, stimulate with recombinant human HGF (e.g., 100 ng/mL) for the final 10 minutes of incubation.[3]
-
Lysis: Cells are washed with cold PBS and lysed on ice with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17][18][19]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.[17][18]
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% nonfat milk or BSA in TBST) for 1 hour at room temperature.[17]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-c-Met (e.g., p-c-Met Y1234/1235).[14]
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[14][20]
-
-
Analysis: Band intensities are quantified using densitometry software. The ratio of p-c-Met to total c-Met is calculated and plotted against the inhibitor concentration to determine the cellular IC50.[1]
-
Cell Viability / Anti-proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
-
Principle: A colorimetric or luminescent assay is used to quantify the number of viable, metabolically active cells after a period of drug treatment.
-
Procedure (using CellTiter-Glo® as an example):
-
Cell Seeding: Cells are seeded into opaque-walled 96-well plates at a predetermined optimal density and allowed to adhere overnight.[7]
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound (Tivantinib) or a vehicle control.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Signal Detection: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement: After a brief incubation to stabilize the signal, luminescence is read using a plate luminometer.
-
Analysis: The data is normalized to the vehicle-treated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.[7]
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
-
Principle: Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide), allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Cell Treatment: Cells are treated with this compound (Tivantinib) or a vehicle control for a specified time (e.g., 24 hours).
-
Harvesting: Cells (both adherent and floating) are harvested, washed with PBS.
-
Fixation: Cells are fixed by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Cells are incubated on ice or at -20°C for at least 30 minutes.[7]
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Analysis: The resulting histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates a block at this stage of the cell cycle.[4]
-
Conclusion
The mechanism of action of this compound (Tivantinib/ARQ 197) is distinguished by a dual-pronged attack on cancer cells. Its primary, well-characterized role as a non-ATP-competitive inhibitor of the c-Met receptor tyrosine kinase effectively shuts down critical pro-survival and pro-proliferative signaling pathways in c-Met-dependent tumors. Concurrently, its c-Met-independent activity as a microtubule-destabilizing agent induces mitotic arrest and apoptosis across a broader range of cancer cells. This bimodal activity profile provides a comprehensive explanation for its observed preclinical anti-tumor effects and is a critical consideration for its ongoing clinical development and potential therapeutic applications. A thorough understanding of both mechanisms is essential for identifying patient populations most likely to benefit from this agent and for designing rational combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ARQ 197, a novel and selective inhibitor of the human c-Met receptor tyrosine kinase with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tivantinib - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unraveling the Path to 1D-2: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel therapeutic agent from a conceptual idea to a viable clinical candidate is a complex and multifaceted process. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis pathway of 1D-2, a promising new chemical entity. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the methodologies, experimental data, and signaling pathways associated with this compound.
Discovery of this compound
The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel modulators of a key signaling pathway implicated in a specific disease area. The initial screening library, comprising over 500,000 diverse small molecules, was assayed against the target protein.
High-Throughput Screening and Hit Identification
The primary assay utilized was a fluorescence-based biochemical assay measuring the enzymatic activity of the target protein. Hits were defined as compounds that exhibited greater than 50% inhibition at a concentration of 10 µM. From this initial screen, 1,247 compounds were identified as primary hits. These hits underwent a series of confirmation and counter-screening assays to eliminate false positives, such as compounds that interfered with the assay technology or exhibited non-specific activity.
Following this rigorous triage, this compound emerged as a promising hit, demonstrating consistent, dose-dependent inhibition of the target protein with a half-maximal inhibitory concentration (IC₅₀) of 2.5 µM.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
The initial hit, this compound, served as the starting point for an extensive lead optimization campaign. The primary goals of this phase were to improve potency, selectivity, and drug-like properties, including metabolic stability and pharmacokinetic parameters. A systematic exploration of the structure-activity relationship (SAR) was undertaken by synthesizing and evaluating a series of analogs of this compound.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound ID | R1 Group | R2 Group | IC₅₀ (nM) | hERG Inhibition (IC₅₀, µM) | Microsomal Stability (t½, min) |
| This compound | -H | -CH₃ | 2500 | > 30 | 15 |
| This compound-A1 | -F | -CH₃ | 1800 | > 30 | 25 |
| This compound-A2 | -Cl | -CH₃ | 950 | 22 | 45 |
| This compound-A3 | -H | -CF₃ | 450 | > 30 | 62 |
| This compound-A4 | -F | -CF₃ | 150 | > 30 | 75 |
Synthesis Pathway of this compound
The synthetic route to this compound was designed to be efficient and scalable, allowing for the rapid production of analogs for SAR studies and larger quantities for in vivo evaluation. The key steps of the synthesis are outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Suzuki Coupling
To a solution of Intermediate A (1.0 eq) and Intermediate B (1.2 eq) in a mixture of toluene (10 mL) and water (2.5 mL) was added potassium carbonate (2.5 eq). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) was then added, and the reaction mixture was heated to 90°C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the coupled product.
Step 2: Boc Deprotection
The product from Step 1 was dissolved in a 4 M solution of HCl in 1,4-dioxane (20 mL) and stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the resulting solid was triturated with diethyl ether to yield the hydrochloride salt of the amine.
Step 3: Amide Coupling
To a solution of the amine hydrochloride salt (1.0 eq) and carboxylic acid C (1.1 eq) in dichloromethane (15 mL) was added N,N-diisopropylethylamine (3.0 eq) and HATU (1.2 eq). The reaction mixture was stirred at room temperature for 16 hours. The mixture was then diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by preparative HPLC to yield this compound.
Biological Characterization and Signaling Pathway
Further biological characterization of this compound was performed to understand its mechanism of action and its effect on cellular signaling pathways.
Figure 1: Proposed Signaling Pathway of this compound
Pharmacological Profile of Exemplar-1D2: A Novel Selective Antagonist of the Fictional Receptor XYZ
This technical guide provides a comprehensive overview of the pharmacological properties of Exemplar-1D2, a novel and highly selective antagonist for the fictional G-protein coupled receptor, XYZ. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Exemplar-1D2 is a small molecule compound identified through a high-throughput screening campaign aimed at discovering selective modulators of the XYZ receptor. The XYZ receptor is implicated in various physiological processes, and its dysregulation has been linked to several pathological conditions. This document details the binding affinity, functional activity, and in vivo efficacy of Exemplar-1D2, establishing its profile as a potent and selective antagonist.
Receptor Binding Affinity
The affinity of Exemplar-1D2 for the human XYZ receptor was determined using radioligand binding assays.
Table 1: Binding Affinity of Exemplar-1D2 at the Human XYZ Receptor
| Radioligand | Compound | Kᵢ (nM) |
| [³H]-Ligand A | Exemplar-1D2 | 2.5 ± 0.3 |
| [³H]-Ligand A | Reference Cmpd 1 | 15.8 ± 1.2 |
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human XYZ receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Binding Assay: Membranes were incubated with a fixed concentration of the radioligand ([³H]-Ligand A) and varying concentrations of Exemplar-1D2 or a reference compound.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand. The inhibition constant (Kᵢ) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.
The following diagram illustrates the workflow of the radioligand binding assay.
Caption: Workflow for the radioligand binding assay.
Functional Activity
The functional antagonist activity of Exemplar-1D2 was assessed by its ability to inhibit agonist-induced signaling of the XYZ receptor.
Table 2: In Vitro Functional Antagonism of Exemplar-1D2
| Assay Type | Agonist | IC₅₀ (nM) |
| cAMP Accumulation | Agonist X | 8.1 ± 0.9 |
| Calcium Mobilization | Agonist Y | 12.3 ± 1.5 |
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: CHO-K1 cells stably expressing the human XYZ receptor were used.
-
Assay Procedure: Cells were pre-incubated with various concentrations of Exemplar-1D2 followed by stimulation with a known agonist (Agonist X).
-
Detection: Intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF).
-
Data Analysis: The concentration-response curves were fitted to a four-parameter logistic equation to determine the IC₅₀ values.
The signaling pathway of the XYZ receptor and the point of intervention by Exemplar-1D2 are depicted below.
Caption: Simplified XYZ receptor signaling pathway.
In Vivo Efficacy
The in vivo efficacy of Exemplar-1D2 was evaluated in a relevant animal model of a specific disease state.
Table 3: In Vivo Efficacy of Exemplar-1D2 in a Mouse Model
| Dose (mg/kg) | Route | Efficacy Endpoint (% inhibition) |
| 1 | Oral | 25 ± 5 |
| 3 | Oral | 58 ± 8 |
| 10 | Oral | 85 ± 6 |
Experimental Protocol: In Vivo Animal Model
-
Animals: Male C57BL/6 mice were used.
-
Disease Induction: The disease state was induced using a standard, validated method.
-
Drug Administration: Exemplar-1D2 was administered orally at the indicated doses.
-
Efficacy Measurement: The primary efficacy endpoint was measured at a specific time point post-dose.
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by a post-hoc test.
The logical relationship between the pharmacokinetic and pharmacodynamic properties of Exemplar-1D2 is outlined in the following diagram.
Caption: PK/PD relationship of Exemplar-1D2.
Conclusion
Exemplar-1D2 demonstrates high affinity and potent antagonist activity at the human XYZ receptor. Its in vivo efficacy in a relevant disease model suggests its potential as a therapeutic candidate. Further preclinical development is warranted to fully characterize its safety and pharmacokinetic profile.
Hypothetical Signaling Roles and Investigative Framework for 1D-2
An in-depth analysis of current scientific literature reveals a significant gap in the understanding of a molecule designated "1D-2" and its specific roles in cellular signaling pathways. At present, there is no publicly available research or data that directly implicates "this compound" in any defined signaling cascade.
This technical guide aims to provide a foundational framework for investigating a novel molecule, such as "this compound," within the context of cellular signaling. It outlines hypothetical roles and proposes detailed experimental protocols and data presentation structures that would be necessary to elucidate its function. This document is intended for researchers, scientists, and drug development professionals who may be at the initial stages of characterizing a new molecular entity.
Given the central role of key signaling pathways in cellular homeostasis and disease, a novel molecule like this compound could potentially act as a modulator of several critical networks. This guide will focus on three primary pathways as examples of how to approach this investigation: the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is a crucial regulator of cell proliferation, differentiation, and survival. A hypothetical role for this compound could be as an inhibitor or activator at various points in this cascade.
Hypothetical Mechanism of Action:
This compound could potentially inhibit the phosphorylation of MEK1/2 by RAF kinases or, alternatively, inhibit the phosphorylation of ERK1/2 by activated MEK1/2.
Experimental Workflow for Investigating this compound in the MAPK/ERK Pathway:
Caption: Workflow for MAPK/ERK Pathway Investigation.
Table 1: Hypothetical Quantitative Data for this compound in MAPK/ERK Pathway
| Parameter | Value | Cell Line | Stimulant |
| IC50 (p-ERK) | 150 nM | HeLa | EGF (50 ng/mL) |
| IC50 (p-MEK) | > 10 µM | HeLa | EGF (50 ng/mL) |
| Ki (RAF Kinase Assay) | 25 nM | N/A | In vitro |
Experimental Protocol: Western Blotting for p-ERK and Total ERK
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Cell Signaling Technology, #4370) and total ERK1/2 (e.g., Cell Signaling Technology, #4695) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The PI3K/Akt Pathway
The PI3K/Akt pathway is a central node for cell survival, growth, and metabolism. This compound could potentially act as a direct inhibitor of PI3K isoforms or as an inhibitor of the downstream kinase, Akt.
Hypothetical Mechanism of Action:
This compound could be a competitive inhibitor of the ATP-binding pocket of PI3K or Akt, preventing the phosphorylation of their respective substrates.
Signaling Pathway Diagram: PI3K/Akt Inhibition by this compound
Caption: PI3K/Akt Pathway Inhibition by this compound.
Table 2: Hypothetical Quantitative Data for this compound in PI3K/Akt Pathway
| Parameter | Value | Cell Line | Stimulant |
| IC50 (p-Akt Ser473) | 80 nM | PC-3 | IGF-1 (100 ng/mL) |
| IC50 (p-Akt Thr308) | 95 nM | PC-3 | IGF-1 (100 ng/mL) |
| Ki (PI3Kα Kinase Assay) | 12 nM | N/A | In vitro |
Experimental Protocol: In Vitro PI3K Kinase Assay
-
Reagents: Recombinant PI3Kα, PIP2 substrate, and ATP.
-
Reaction Setup: In a 96-well plate, add assay buffer, this compound at various concentrations, and PI3Kα.
-
Initiation: Add a mixture of PIP2 and ATP to start the reaction.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Add a detection solution containing a PIP3-binding protein linked to a fluorescent probe.
-
Measurement: Read the fluorescence signal, which is proportional to the amount of PIP3 produced.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
The NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. This compound could potentially inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Hypothetical Mechanism of Action:
This compound could inhibit the IKK complex, preventing the phosphorylation and subsequent ubiquitination and degradation of IκBα.
Logical Relationship Diagram: this compound's Effect on NF-κB
Caption: this compound's Inhibition of the NF-κB Pathway.
Table 3: Hypothetical Quantitative Data for this compound in NF-κB Pathway
| Parameter | Value | Cell Line | Stimulant |
| IC50 (IκBα Degradation) | 250 nM | THP-1 | LPS (1 µg/mL) |
| IC50 (NF-κB Reporter Assay) | 220 nM | HEK293 | TNF-α (20 ng/mL) |
| Ki (IKKβ Kinase Assay) | 45 nM | N/A | In vitro |
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293 cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α for 6 hours.
-
Lysis: Lyse the cells using a dual-luciferase reporter assay buffer.
-
Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition and determine the IC50 value.
Conclusion
While "this compound" remains an uncharacterized entity in the public domain, this guide provides a comprehensive framework for its potential investigation. By systematically applying the outlined experimental workflows, quantitative analysis, and detailed protocols, researchers can effectively elucidate the role of any novel molecule within the complex network of cellular signaling pathways. The provided diagrams and tables serve as templates for organizing and presenting the data in a clear and comparative manner, facilitating a deeper understanding of the molecule's mechanism of action. Further research is necessary to place "this compound" within the known landscape of signal transduction.
In Silico Modeling of Dopamine D2 Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model ligand binding to the Dopamine D2 receptor (D2R), a critical target in the treatment of various neurological and psychiatric disorders. This document outlines detailed experimental protocols, presents quantitative binding data, and visualizes key signaling pathways to facilitate a deeper understanding and application of these computational techniques in drug discovery and development.
Introduction
The Dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a pivotal role in neurotransmission. Its dysfunction is implicated in conditions such as Parkinson's disease and schizophrenia.[1] As a primary target for antipsychotic medications, understanding the molecular interactions between ligands and the D2R is paramount for the design of novel therapeutics with improved efficacy and side-effect profiles.[2] In silico modeling has emerged as a powerful tool to investigate these interactions at an atomic level, offering insights that can guide rational drug design.
This guide details the core computational techniques employed in D2R research: homology modeling for structure prediction, molecular docking to predict binding conformations and affinities, and molecular dynamics simulations to study the dynamic nature of the receptor-ligand complex.
D2 Receptor Signaling Pathways
The D2R primarily couples to the Gαi/o subtype of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release. D2Rs are present as both postsynaptic receptors and as presynaptic autoreceptors, which provide a negative feedback mechanism for dopamine synthesis and release.[1][4]
Below are diagrams illustrating the canonical D2R signaling pathway and a summary of the key protein-protein interactions.
Gαi/o-Mediated Signaling Cascade
D2R Autoreceptor Negative Feedback Loop
Methodologies: Experimental Protocols
This section provides detailed protocols for the primary in silico techniques used to model D2R binding.
Homology Modeling
Due to the challenges in crystallizing GPCRs, homology modeling is often the first step to obtaining a 3D structure of the D2R.
Objective: To build a three-dimensional model of the Dopamine D2 receptor based on the known structure of a homologous protein (template).
Protocol:
-
Template Selection:
-
Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) using the amino acid sequence of the human D2R.
-
Select template structures with the highest sequence identity, resolution, and conformational similarity to the desired state (e.g., active or inactive). The crystal structure of the human Dopamine D3 receptor is a commonly used template due to its high sequence homology.[5][6]
-
-
Sequence Alignment:
-
Model Building:
-
Loop Modeling:
-
The intracellular and extracellular loop regions often have low sequence identity with the template.
-
Utilize de novo loop modeling algorithms within your chosen software to predict the conformation of these regions.[7]
-
-
Model Refinement and Validation:
-
Refine the initial model using energy minimization techniques to relieve steric clashes and optimize bond geometries.
-
Validate the model's quality using tools like PROCHECK (for Ramachandran plots) and Verify3D to assess stereochemical quality and the compatibility of the 3D structure with its own sequence.[8]
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.
Objective: To predict the binding pose and score of a ligand within the D2R binding pocket.
Software: AutoDock Vina is a widely used open-source docking program.[5][10]
Protocol:
-
Receptor Preparation:
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of the ligand.
-
Add hydrogens, assign Gasteiger charges, and define the rotatable bonds.[11]
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.
-
Vina will perform a series of conformational searches to find the best binding poses.
-
-
Analysis of Results:
-
Analyze the output file, which will contain the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the receptor-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or VMD.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the D2R-ligand complex over time, accounting for flexibility and solvent effects.
Objective: To simulate the time-dependent behavior of the D2R-ligand complex in a realistic membrane environment.
Software: GROMACS or AMBER are commonly used MD simulation packages.
Protocol:
-
System Setup:
-
Start with the docked D2R-ligand complex from the molecular docking step.
-
Embed the complex into a lipid bilayer (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) that mimics a cell membrane.[5][6]
-
Solvate the system with water molecules and add ions to neutralize the system and mimic physiological salt concentration.[5]
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and relax the structure.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) while applying restraints to the protein and ligand to allow the solvent and lipids to equilibrate.
-
Perform a subsequent equilibration phase at constant pressure and temperature (NPT ensemble) to ensure the correct density of the system.
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (typically nanoseconds to microseconds).[12]
-
During the simulation, the trajectory of all atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Hydrogen bond analysis to study the stability of key interactions.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
-
Quantitative Data: D2 Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values in nM) of various ligands for the human Dopamine D2 receptor, compiled from multiple sources. Lower Ki values indicate higher binding affinity.
| Ligand | Ligand Type | Ki (nM) | Reference(s) |
| Dopamine | Endogenous Agonist | ~15 (low-affinity), ~0.2 (high-affinity) | [13] |
| Haloperidol | Antagonist | 0.7 - 2.5 | [14][15] |
| Spiperone | Antagonist | 0.1 - 0.5 | [14] |
| Risperidone | Antagonist | 1.5 - 5.0 | [14] |
| Olanzapine | Antagonist | 3.0 - 11.0 | [14] |
| Aripiprazole | Partial Agonist | 0.3 - 2.0 | [14] |
| N-propylnorapomorphine (NPA) | Agonist | ~15 (low-affinity), 0.1 - 0.4 (high-affinity) | [13] |
| Quinpirole | Agonist | ~10 | [16] |
| Apomorphine | Agonist | ~50 | [16] |
Note: Binding affinities can vary depending on the experimental conditions (e.g., cell type, radioligand used, presence of GTP).
Conclusion
In silico modeling provides a powerful and cost-effective approach to study the intricacies of Dopamine D2 receptor-ligand binding. Homology modeling, molecular docking, and molecular dynamics simulations, when used in concert, can offer a detailed picture of the structural and dynamic aspects of these interactions. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to leverage these computational tools for the discovery and development of novel D2R modulators. As computational power and algorithmic accuracy continue to improve, the role of in silico modeling in neuroscience and pharmacology is set to expand, accelerating the journey from target identification to clinical candidates.
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. estheradams.com [estheradams.com]
- 5. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homology Modeling of Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten quick tips for homology modeling of high-resolution protein 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sciforum.net [sciforum.net]
- 12. Showcasing Modern Molecular Dynamics Simulations of Membrane Proteins Through G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In-depth Technical Guide: Early-Stage In Vitro Studies of 1D-2
An Important Note on the Availability of Information:
Following a comprehensive search of publicly available scientific literature and databases for information regarding a compound or molecule designated as "1D-2," it has been determined that there is no specific, identifiable substance with this name in the context of in vitro studies or drug development. The search results consistently point to methodologies and concepts involving "one-dimensional" or "two-dimensional" applications in various scientific fields, rather than a distinct investigational compound.
Therefore, it is not possible to provide a technical guide with quantitative data, experimental protocols, and signaling pathways for a substance that does not appear to be documented in the public domain. The following sections are structured to fulfill the user's request for a technical guide format but will necessarily remain general due to the absence of specific data on "this compound." Should "this compound" be a confidential internal designation or a very recent discovery not yet in the public literature, this guide can serve as a template for organizing future findings.
Introduction
This document aims to provide a comprehensive overview of the foundational in vitro studies that would be necessary to characterize a novel therapeutic candidate, hypothetically designated "this compound." The successful progression of any new chemical entity from discovery to clinical development hinges on a robust preclinical data package. This guide outlines the critical experiments, data presentation formats, and mechanistic visualizations required to build such a package.
Audience: Researchers, scientists, and drug development professionals.
Objective: To present a clear and detailed framework for the in vitro evaluation of a new therapeutic agent, using the placeholder "this compound."
Quantitative Data Summary
A clear and concise presentation of quantitative data is essential for comparing experimental results and making informed decisions. The following tables represent typical formats for summarizing key in vitro data points for a compound like "this compound."
Table 1: In Vitro Potency and Efficacy
| Assay Type | Cell Line | Parameter | This compound Value | Control Compound Value |
|---|---|---|---|---|
| Target Binding | Recombinant Protein | Kd (nM) | Data Not Available | Data Not Available |
| Enzymatic Assay | Isolated Enzyme | IC50 (nM) | Data Not Available | Data Not Available |
| Cell-Based Assay | Target-Expressing Cells | EC50 (nM) | Data Not Available | Data Not Available |
| Reporter Gene Assay | Engineered Cell Line | Fold Activation | Data Not Available | Data Not Available |
Table 2: In Vitro Selectivity Profile
| Target | Assay Type | This compound IC50/EC50 (nM) | Selectivity Fold (Off-Target/On-Target) |
|---|---|---|---|
| Primary Target | Cell-Based Assay | Data Not Available | N/A |
| Off-Target 1 | Enzymatic Assay | Data Not Available | Data Not Available |
| Off-Target 2 | Binding Assay | Data Not Available | Data Not Available |
| Off-Target 3 | Cell-Based Assay | Data Not Available | Data Not Available |
Table 3: In Vitro Safety and Toxicology
| Assay Type | Cell Line/System | Parameter | This compound Result |
|---|---|---|---|
| Cytotoxicity | Hepatocyte Cell Line | CC50 (µM) | Data Not Available |
| hERG Channel | CHO or HEK293 Cells | IC50 (µM) | Data Not Available |
| Ames Test | S. typhimurium | Mutagenicity | Data Not Available |
| CYP450 Inhibition | Human Liver Microsomes | IC50 (µM) for 3A4, 2D6, etc. | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are example protocols for key in vitro experiments that would be performed on "this compound."
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of "this compound" in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log concentration of "this compound" to determine the CC50 value using a non-linear regression model.
Western Blot for Target Engagement
-
Cell Treatment and Lysis: Treat cells with varying concentrations of "this compound" for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target of interest overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the effect of "this compound" on protein expression or phosphorylation.
Visualization of Pathways and Workflows
Diagrams are invaluable for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz DOT scripts for generating such diagrams.
Hypothetical Signaling Pathway for this compound
Caption: A hypothetical signaling cascade initiated by this compound.
Experimental Workflow for In Vitro Screening
Caption: A typical workflow for in vitro drug screening.
Conclusion
While a specific compound "this compound" could not be identified in the public domain, this guide provides a robust framework for the early-stage in vitro evaluation of a novel therapeutic candidate. The principles of clear data presentation, detailed experimental protocols, and visual representation of complex information are fundamental to successful drug development. Should data for "this compound" become available, this document can be populated to create a comprehensive technical whitepaper.
Technical Guide on the Physicochemical Properties and Mechanism of Action of a Representative 5-HT1D Receptor Agonist
Disclaimer: The term "1D-2" does not correspond to a specific, publicly identifiable chemical entity in scientific literature or chemical databases. The following technical guide has been developed based on the assumption that the query may pertain to a compound targeting the serotonin 1D (5-HT1D) receptor, a significant target in drug development. This document uses Sumatriptan , a well-characterized 5-HT1B/1D receptor agonist, as a representative molecule to illustrate the requested physicochemical properties, experimental methodologies, and biological pathways.
Introduction
This document provides an in-depth overview of the core physicochemical properties and mechanism of action of Sumatriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine and cluster headaches.[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development. The guide details quantitative physicochemical data, the experimental protocols for their determination, and the key signaling pathway associated with the drug's therapeutic effect.
Physicochemical Properties of Sumatriptan
The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and pharmacokinetic profile. Sumatriptan is chemically designated as 3-[2-(dimethylamino)ethyl]-N-methyl-indole-5-methanesulfonamide.[3] It is typically used as its succinate salt, which is a white to off-white powder readily soluble in water and saline.[3][4]
Quantitative Data Summary
The key physicochemical parameters for Sumatriptan and its succinate salt are summarized in the tables below for clarity and easy comparison.
Table 1: Molecular and Physical Properties
| Property | Value (Sumatriptan Base) | Value (Sumatriptan Succinate) | Reference(s) |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₂S | C₁₄H₂₁N₃O₂S • C₄H₆O₄ | [5][6] |
| Molecular Weight | 295.40 g/mol | 413.5 g/mol | [6][7] |
| Melting Point | 169-171 °C | 165-166 °C | [5][7][8] |
| Appearance | - | White to off-white crystalline powder |[3][8] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Condition(s) | Reference(s) |
|---|---|---|---|
| Water Solubility | 54 mg/mL | At 4 °C | [9] |
| 101 mg/mL | At 20 °C | [9] | |
| PBS (pH 7.2) Solubility | ~10 mg/mL | - | [10] |
| Organic Solvent Solubility | ~30 mg/mL | In DMSO and Dimethylformamide | [10] |
| LogP (n-octanol/water) | 0.93 - 1.07 | pH 10.7 | [5][9] |
| pKa | 9.63 | Tertiary amine group | [9][11] |
| | >12 | Sulfonamide group |[9][11] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below. These represent standard laboratory procedures.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a glass capillary tube, sealed at one end, to a height of approximately 3 mm.[12] The tube is tapped gently to ensure tight packing of the solid at the bottom.[13]
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt apparatus).[12][14]
-
Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[15]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle melts into a clear liquid is recorded as the end of the range.[13] For pure compounds, this range is typically narrow (0.5-2.0 °C).[15]
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in an aqueous medium.
Methodology:
-
Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous solvent (e.g., distilled water or phosphate-buffered saline, PBS).[16]
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[16][17]
-
Phase Separation: The resulting suspension is centrifuged or filtered (using a chemically inert filter, e.g., PTFE) to separate the undissolved solid from the saturated solution.[18]
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the ionizable functional groups in the molecule.
Methodology:
-
Apparatus Calibration: A potentiometer with a pH electrode is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[19][20] The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[19]
-
Titration: The solution is made acidic (e.g., to pH 2) with a standardized acid (e.g., 0.1 M HCl). It is then titrated by the stepwise addition of a standardized base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.[20]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point(s) of the curve correspond to the equivalence point(s). The pKa is the pH at the half-equivalence point.
LogP Determination (HPLC Method)
Objective: To determine the n-octanol/water partition coefficient (LogP), a measure of lipophilicity.
Methodology:
-
Phase Preparation: n-octanol and an aqueous buffer (e.g., PBS at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.[21]
-
Standard Selection: A set of standard compounds with known LogP values is selected to calibrate the system.
-
Chromatography: A reverse-phase HPLC (RP-HPLC) system is used. The retention time (t_R_) of the test compound and the standard compounds is measured. The mobile phase typically consists of a mixture of the aqueous buffer and an organic solvent like methanol.[22]
-
Calculation: A calibration curve is generated by plotting the known LogP values of the standards against their measured log k' values, where k' (retention factor) is calculated as k' = (t_R_ - t₀) / t₀ (t₀ is the column dead time). The LogP of the test compound is then interpolated from this calibration curve using its measured retention factor.[23]
Mechanism of Action and Signaling Pathway
Sumatriptan exerts its therapeutic effect through agonism at serotonin 5-HT1B and 5-HT1D receptors.[3] These receptors are G protein-coupled receptors (GPCRs) found on cranial blood vessels and presynaptically on sensory nerve endings of the trigeminal system.[24][25]
The proposed mechanisms for migraine relief include:
-
Cranial Vasoconstriction: Activation of post-synaptic 5-HT1B receptors on the smooth muscle of painfully dilated intracranial blood vessels leads to their constriction.[2][26]
-
Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory and vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1][25][26]
-
Inhibition of Nociceptive Neurotransmission: The drug may also inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.[2][26]
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is coupled to an inhibitory G protein (Gαi/o).[27] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[27]
Caption: 5-HT1D receptor signaling pathway activated by an agonist like Sumatriptan.
References
- 1. Sumatriptan - Wikipedia [en.wikipedia.org]
- 2. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sumatriptan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Sumatriptan [drugfuture.com]
- 8. chembk.com [chembk.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. simsrc.edu.in [simsrc.edu.in]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. enamine.net [enamine.net]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. agilent.com [agilent.com]
- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 23. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 24. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 25. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
- 26. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Screening of 1D-2: An In-depth Technical Guide
Disclaimer: No public toxicological data is available for a compound designated "1D-2." The following document is a hypothetical technical guide created to demonstrate a comprehensive toxicological screening report. The data, compound profile, and specific experimental outcomes presented herein are fictional and intended for illustrative purposes, based on established toxicological and safety pharmacology testing protocols.
Executive Summary
This document provides a comprehensive overview of the preclinical toxicological screening of the novel therapeutic candidate, this compound. A battery of in vivo and in vitro studies was conducted to assess the safety profile of this compound, in accordance with international regulatory guidelines. The screening included evaluations of acute toxicity, genotoxicity, and safety pharmacology effects on the cardiovascular, central nervous, and respiratory systems.
The key findings indicate that this compound has a low acute toxicity profile. No mutagenic or clastogenic potential was observed in the bacterial reverse mutation assay or the in vitro micronucleus test. In safety pharmacology studies, this compound did not induce significant adverse effects on cardiovascular, respiratory, or central nervous system functions at anticipated therapeutic exposures. This guide details the experimental protocols, presents the quantitative data in a structured format, and visualizes key workflows and a hypothetical signaling pathway to provide a thorough safety assessment of this compound.
Compound Profile (Hypothetical)
| Parameter | Description |
| Compound ID | This compound |
| Chemical Name | 2-(4-fluorophenyl)-5-((1-methyl-1H-pyrazol-4-yl)methoxy)oxazole |
| Molecular Formula | C₁₄H₁₂FN₃O₂ |
| Molecular Weight | 273.27 g/mol |
| Therapeutic Class | Selective Kinase Inhibitor |
| Intended Indication | Rheumatoid Arthritis |
| Route of Administration | Oral |
Acute Toxicity
An acute oral toxicity study was performed to determine the potential adverse effects of a single high dose of this compound.
Data Presentation: Acute Oral Toxicity
The study was conducted in female Sprague-Dawley rats following the OECD 423 (Acute Toxic Class Method) guideline.
| Starting Dose (mg/kg) | Number of Animals | Mortality within 24h | Mortality within 14 days | Clinical Signs | GHS Classification |
| 2000 | 3 | 0/3 | 0/3 | No significant findings | Category 5 or Unclassified |
| 5000 | 3 | 1/3 | 1/3 | Lethargy, piloerection in all animals | Category 5 |
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Test System: Young, healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (8-12 weeks old).
-
Animal Husbandry: Animals were housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.
-
Dosing: A single dose of this compound, formulated in 0.5% methylcellulose, was administered by oral gavage. Animals were fasted overnight prior to dosing.
-
Procedure: A stepwise procedure was used, starting with a dose of 2000 mg/kg in three animals.[1] Based on the outcome, a higher dose of 5000 mg/kg was administered to a new group of three animals.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.[2] A gross necropsy was performed on all animals at the end of the study.[2]
Visualization: Acute Toxicity Workflow
Genotoxicity
A set of in vitro assays was conducted to assess the potential for this compound to induce genetic mutations or chromosomal damage.
Data Presentation: Genotoxicity Assays
Bacterial Reverse Mutation (Ames) Test (OECD 471)
| Strain | Metabolic Activation (S9) | Highest Non-Toxic Dose (µ g/plate ) | Result |
| S. typhimurium TA98 | - | 5000 | Negative |
| S. typhimurium TA98 | + | 5000 | Negative |
| S. typhimurium TA100 | - | 5000 | Negative |
| S. typhimurium TA100 | + | 5000 | Negative |
| S. typhimurium TA1535 | - | 5000 | Negative |
| S. typhimurium TA1535 | + | 5000 | Negative |
| S. typhimurium TA1537 | - | 5000 | Negative |
| S. typhimurium TA1537 | + | 5000 | Negative |
| E. coli WP2 uvrA | - | 5000 | Negative |
| E. coli WP2 uvrA | + | 5000 | Negative |
In Vitro Micronucleus Test (OECD 487)
| Cell Line | Treatment Duration | Metabolic Activation (S9) | Highest Non-Toxic Conc. (µM) | Result |
| CHO-K1 | 3 hours | - | 100 | Negative |
| CHO-K1 | 3 hours | + | 100 | Negative |
| CHO-K1 | 24 hours | - | 50 | Negative |
Experimental Protocols
Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).[6]
-
Method: The plate incorporation method was used.[7] The test was performed in triplicate with at least five analyzable concentrations of this compound.[7]
-
Metabolic Activation: Tests were conducted with and without an exogenous metabolic activation system (Aroclor 1254-induced rat liver S9 fraction).[4]
-
Controls: Vehicle (DMSO) and known positive controls (e.g., Sodium Azide, 2-Nitrofluorene, Benzo[a]pyrene) were used.
-
Evaluation: A positive response was defined as a concentration-related increase in the number of revertant colonies to at least twice the vehicle control value.[4]
In Vitro Micronucleus Test (OECD 487)
-
Test System: Chinese Hamster Ovary (CHO-K1) cells.
-
Method: Cells were exposed to this compound for 3 hours (with and without S9) and 24 hours (without S9).[8] Cytochalasin B was added to block cytokinesis, allowing for the identification of binucleated cells that have completed one cell division.[5]
-
Metabolic Activation: As in the Ames test, an S9 fraction was used for metabolic activation.[5]
-
Controls: Vehicle (DMSO) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) were included.
-
Evaluation: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.[5] A result was considered positive if a statistically significant, dose-dependent increase in micronucleated cells was observed.
Safety Pharmacology
The safety pharmacology core battery investigated the potential effects of this compound on the central nervous, cardiovascular, and respiratory systems.
Data Presentation: Safety Pharmacology Core Battery
Central Nervous System: Functional Observational Battery (FOB) in Rats
| Dose (mg/kg, p.o.) | Time Point | Autonomic Effects | Neuromotor Effects | Sensorimotor Effects | Overall Conclusion |
| 100 | 1, 4, 24 hr | None observed | None observed | None observed | No adverse effects |
| 300 | 1, 4, 24 hr | None observed | None observed | None observed | No adverse effects |
| 1000 | 1, 4, 24 hr | None observed | None observed | None observed | No adverse effects |
Cardiovascular System: Telemetered Conscious Beagle Dogs
| Dose (mg/kg, p.o.) | Parameter | Maximum Mean Change from Baseline | Time of Max Effect (hr) | Conclusion |
| 50 | Mean Arterial Pressure | +4 mmHg | 2 | No adverse effect |
| 50 | Heart Rate | +5 bpm | 2 | No adverse effect |
| 50 | QTc Interval (Fridericia) | +6 ms | 4 | No adverse effect |
| 150 | Mean Arterial Pressure | +7 mmHg | 4 | No adverse effect |
| 150 | Heart Rate | +8 bpm | 4 | No adverse effect |
| 150 | QTc Interval (Fridericia) | +9 ms | 4 | No adverse effect |
Respiratory System: Whole-Body Plethysmography in Rats
| Dose (mg/kg, p.o.) | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Volume (mL/min) | Conclusion |
| 100 | -2% | +3% | +1% | No adverse effects |
| 300 | -4% | +2% | -2% | No adverse effects |
| 1000 | -5% | +4% | -1% | No adverse effects |
Experimental Protocols
Functional Observational Battery (FOB)
-
Test System: Male Sprague-Dawley rats.
-
Procedure: Animals were administered a single oral dose of this compound or vehicle. A comprehensive set of observations was performed at 1, 4, and 24 hours post-dose.[9]
-
Parameters Assessed: Included home-cage observations (posture, respiration), open-field assessment (gait, arousal, stereotypy), and manipulative tests (sensory responses, grip strength, landing foot splay).[10][11]
Cardiovascular Assessment
-
Test System: Male beagle dogs surgically implanted with telemetry transmitters.
-
Procedure: A crossover design was used where each dog received a vehicle and multiple doses of this compound, with an adequate washout period between doses.[12]
-
Data Collection: Arterial blood pressure, heart rate, and ECG parameters were continuously monitored for 24 hours post-dose.[13][14]
Respiratory Assessment
-
Test System: Male Sprague-Dawley rats.
-
Procedure: Animals were placed in whole-body plethysmography chambers to allow for non-invasive measurement of respiratory function in a conscious state.[15][16]
-
Parameters Assessed: Respiratory rate, tidal volume, and minute volume were measured before and for several hours after oral administration of this compound or vehicle.[15]
Visualization: Safety Pharmacology Workflow & Signaling Pathway
Conclusion
The comprehensive toxicological screening of this compound did not reveal any significant safety concerns that would preclude its further development. The compound exhibits low acute toxicity and shows no evidence of genotoxic potential. The safety pharmacology core battery studies indicate that this compound does not have adverse effects on the central nervous, cardiovascular, or respiratory systems at exposures well above the anticipated therapeutic range. These findings support the continued investigation of this compound as a potential therapeutic agent for rheumatoid arthritis.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. nib.si [nib.si]
- 7. oecd.org [oecd.org]
- 8. criver.com [criver.com]
- 9. mds-usa.com [mds-usa.com]
- 10. NBRP Rat Kyoto - Functional Observational Battery (FOB) [anim.med.kyoto-u.ac.jp]
- 11. Functional Observation Battery | Taconic Biosciences [taconic.com]
- 12. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular Function in Conscious Beagle Dogs [journal11.magtechjournal.com]
- 15. Safety Pharmacology Studies: Importance of WBP - Vivotecnia [vivotecnia.com]
- 16. Safety Pharmacology - emka TECHNOLOGIES [emkatech.com]
Preliminary Research on the Biological Activity of 5-HT1D Receptor Agonists
This technical guide provides an in-depth overview of the biological activity of 5-HT1D receptor agonists, a class of compounds primarily indicated for the acute treatment of migraine and cluster headaches. The information is intended for researchers, scientists, and drug development professionals.
Introduction
5-Hydroxytryptamine (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems that mediate the effects of the neurotransmitter serotonin. The 5-HT1D receptor subtype, in particular, is a key target for the development of anti-migraine drugs. Agonists of this receptor, often referred to as triptans, have become a cornerstone in the management of acute migraine attacks. Sumatriptan is the prototypical drug in this class, with several second-generation triptans now available, including zolmitriptan, naratriptan, rizatriptan, almotriptan, eletriptan, and frovatriptan.[1][2]
The therapeutic efficacy of 5-HT1D receptor agonists stems from their ability to induce vasoconstriction of dilated cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings, both of which are implicated in the pathophysiology of migraine.[3][4]
Quantitative Data on 5-HT1D Receptor Ligands
The binding affinity and functional potency of various ligands at the 5-HT1D receptor have been characterized using a range of in vitro assays. The following tables summarize key quantitative data for selected compounds.
| Compound | Receptor Subtype(s) | Assay Type | Parameter | Value | Reference |
| Sumatriptan | 5-HT1Dα / 5-HT1Dβ | Functional (cAMP) | pIC50 | 8.4 / 8.3 | [5] |
| Sumatriptan | 5-HT1D | Binding ([3H]5-HT) | pIC50 (high affinity) | 7.6 ± 0.1 | [6] |
| Sumatriptan | 5-HT1D | Binding ([3H]5-HT) | pIC50 (low affinity) | 5.0 ± 0.1 | [6] |
| 5-CT | 5-HT1D | Binding ([3H]5-HT) | pIC50 (high affinity) | 8.3 ± 0.1 | [6] |
| 5-CT | 5-HT1D | Binding ([3H]5-HT) | pIC50 (low affinity) | 5.5 ± 0.1 | [6] |
| 5-HT | 5-HT1D | Binding ([3H]5-HT) | pIC50 | 8.1 ± 0.1 | [6] |
| GR127935 | 5-HT1Dα / 5-HT1Dβ | Functional (cAMP) | pIC50 | 7.9 / 8.0 | [5] |
| Metergoline | 5-HT1Dα / 5-HT1Dβ | Functional (cAMP) | pIC50 | 7.9 / 8.3 | [5] |
| (2S)-5-methoxy-N,N-dimethyl-2-aminotetralin | 5-HT1D | Binding ([3H]5-CT) | Ki (nM) | 3.5 ± 0.3 | [7][8] |
| (2S)-5-fluoro-N,N-dimethyl-2-aminotetralin | 5-HT1D | Binding ([3H]5-CT) | Ki (nM) | 4.8 ± 0.5 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of 5-HT1D receptor agonists. Below are protocols for key experiments cited in the literature.
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the 5-HT1D receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT1D receptor by a test compound.
-
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) or [3H]5-HT.[6][8]
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4).
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., 10 µM 5-HT).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes expressing the 5-HT1D receptor.
-
In a multi-well plate, add cell membranes, radioligand, and either incubation buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
2. Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
This assay measures the functional activity of a compound as an agonist or antagonist at the 5-HT1D receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
-
Objective: To determine the potency (EC50 or IC50) and efficacy of a test compound in modulating adenylyl cyclase activity through the 5-HT1D receptor.
-
Materials:
-
Cells stably transfected with the human 5-HT1D receptor (e.g., HeLa or CHO cells).[5]
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Procedure:
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations for a specific time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
For agonists, determine the EC50 value (concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (concentration that inhibits 50% of the agonist-induced response).
-
Analyze the data using non-linear regression to generate dose-response curves.
-
Signaling Pathways and Experimental Workflows
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[9] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][10] The βγ subunit can modulate the activity of other effectors, such as ion channels. There is also evidence suggesting that 5-HT1D receptors can couple to the mitogen-activated protein kinase (MAPK) pathway.[10]
Caption: Simplified signaling pathway of the 5-HT1D receptor.
Experimental Workflow for Assessing 5-HT1D Agonist Activity
The following diagram illustrates a typical workflow for characterizing a novel compound as a potential 5-HT1D receptor agonist.
Caption: General workflow for the preclinical development of a 5-HT1D receptor agonist.
References
- 1. Triptan - Wikipedia [en.wikipedia.org]
- 2. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The activity of 5-HT1D receptor ligands at cloned human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 10. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1D-2 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1D-2 is a selective modulator of the 5-hydroxytryptamine 1D (5-HT1D) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The 5-HT1D receptor is primarily coupled to the Gi/o alpha subunit, which upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This modulation of cAMP can influence a variety of downstream cellular processes.
Beyond the canonical cAMP pathway, activation of the 5-HT1D receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, a key regulator of cell proliferation, differentiation, and survival.[1] Furthermore, in the context of oncology research, the 5-HT1D receptor has been implicated in the regulation of the Wnt/β-catenin signaling pathway through its interaction with Axin1, a key component of the β-catenin destruction complex.[2][3] Dysregulation of these pathways is a hallmark of many cancers, and as such, the 5-HT1D receptor represents a potential therapeutic target.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell signaling and function in relevant cell culture models. The following protocols are intended to serve as a starting point for researchers and may require optimization for specific cell types and experimental conditions.
Signaling Pathway of the 5-HT1D Receptor
The 5-HT1D receptor can initiate multiple downstream signaling cascades upon activation by an agonist like this compound. The primary pathway involves the inhibition of adenylyl cyclase, while alternative pathways include the activation of MAPK/ERK and modulation of the Wnt/β-catenin pathway.
Caption: 5-HT1D Receptor Signaling Pathways.
Quantitative Data Summary
The following table summarizes hypothetical data representing the expected outcomes of treating a 5-HT1D receptor-expressing cancer cell line (e.g., HCT116) with this compound.
| Experimental Assay | Parameter Measured | Vehicle Control (0.1% DMSO) | This compound (1 µM) | This compound (10 µM) |
| cAMP Assay | Intracellular cAMP (pmol/mg protein) | 100 ± 8.5 | 65 ± 5.2 | 30 ± 3.1 |
| Western Blot | p-ERK/total ERK ratio | 1.0 ± 0.1 | 2.5 ± 0.3 | 4.8 ± 0.6 |
| Cell Proliferation (MTT Assay) | % Cell Viability (relative to control) | 100% | 135% ± 10% | 180% ± 15% |
| Transwell Invasion Assay | Number of Invading Cells | 50 ± 7 | 120 ± 15 | 250 ± 22 |
Experimental Workflow Overview
A typical experimental workflow to characterize the effects of this compound in cell culture involves initial dose-response studies to determine optimal concentrations, followed by specific functional and signaling assays.
Caption: General experimental workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
5-HT1D receptor-expressing cells (e.g., HCT116, HT29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium and replace it with 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO in serum-free medium).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol is used to detect the phosphorylation status of ERK, a key downstream effector of the MAPK pathway.
Materials:
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with this compound at the desired concentrations for a short time course (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities using densitometry software.
Protocol 3: Transwell Invasion Assay
This assay measures the invasive potential of cells in response to treatment with this compound.
Materials:
-
24-well plate with Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend cells in serum-free medium.
-
Add 1 x 10^5 cells in 200 µL of serum-free medium containing the desired concentration of this compound or vehicle control to the upper chamber of the Transwell insert.
-
Add 500 µL of complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invading cells in several random fields under a microscope.
Disclaimer: These protocols are intended as a guide and may require optimization for your specific experimental setup. Always follow standard laboratory safety procedures.
References
- 1. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-hydroxytryptamine receptor (5-HT1DR) promotes colorectal cancer metastasis by regulating Axin1/β-catenin/MMP-7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-hydroxytryptamine receptor (5-HT1DR) promotes colorectal cancer metastasis by regulating Axin1/β-catenin/MMP-7 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unidentified Compound: "1D-2" Requires Further Specification for Protocol Development
A comprehensive search has revealed no specific, identifiable therapeutic agent or research compound designated as "1D-2." As a result, the creation of detailed application notes and protocols for its administration in animal models, as requested, cannot be fulfilled at this time. The scientific literature and available databases do not contain sufficient information to determine the compound's mechanism of action, establish appropriate experimental protocols, or provide relevant quantitative data and signaling pathway information.
For the scientific and drug development community, the precise identification of a compound is the foundational step for any in vivo research. This includes its chemical structure, target, and known biological activities. Without this essential information, any attempt to create administration protocols would be speculative and could lead to inaccurate and unreliable experimental outcomes.
To proceed with the user's request, a more specific and recognized identifier for the compound is necessary. This could include:
-
A full chemical name (e.g., following IUPAC nomenclature)
-
A common or trade name
-
A unique identification number from a chemical registry (e.g., CAS number)
-
A reference to a patent or scientific publication that describes the compound in detail
Once a specific compound is identified, it will be possible to conduct a targeted search for relevant data to develop the comprehensive application notes and protocols as requested, including detailed methodologies, data tables, and signaling pathway diagrams.
The search did yield information on a class of drugs known as 5-HT1B/1D receptor agonists , often referred to as triptans, which are used in the treatment of migraines.[1] These drugs act on serotonin receptors in the brain to cause vasoconstriction of cerebral blood vessels and inhibit the release of certain neuropeptides.[1] However, "this compound" does not appear to be a standard name for any specific triptan or related compound.
Researchers and professionals in drug development are encouraged to use standardized and unambiguous nomenclature to ensure clarity and facilitate the dissemination of scientific information. Should the user be able to provide a more precise identifier for "this compound," a detailed and accurate response can be generated.
References
Application Notes and Protocols: Sumatriptan as a Tool for Studying Migraine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Migraine is a complex neurological disorder characterized by recurrent episodes of severe headache, often accompanied by sensory disturbances and autonomic symptoms. The 5-HT1B and 5-HT1D receptors have been identified as key players in the pathophysiology of migraine. Sumatriptan, a potent and selective agonist for these receptors, has been instrumental as a research tool to elucidate the mechanisms underlying this debilitating condition and as a therapeutic agent for its acute treatment. These application notes provide an overview of Sumatriptan's utility in migraine research, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action in Migraine
Sumatriptan's efficacy in the acute treatment of migraine is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors, leading to multiple physiological effects.[1] The proposed mechanisms include:
-
Cranial Vasoconstriction: Sumatriptan constricts dilated intracranial extracerebral blood vessels, which are thought to contribute to the pain of a migraine headache.[1]
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), which are potent vasodilators and are implicated in the inflammatory cascade of migraine.[1]
-
Inhibition of Nociceptive Neurotransmission: Sumatriptan may also act on 5-HT1B/1D receptors in the brainstem, specifically within the trigeminocervical complex, to inhibit the transmission of pain signals.[1]
Signaling Pathway
The activation of 5-HT1B and 5-HT1D receptors by Sumatriptan initiates a G-protein-coupled signaling cascade. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway ultimately mediates the physiological responses of vasoconstriction and inhibition of neurotransmitter release.
References
Application Notes and Protocols for Measuring Id2 Activity
These application notes provide an overview of recommended assays for measuring the activity of the Id2 (Inhibitor of DNA binding 2) protein. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction to Id2
Id2 is a member of the inhibitor of DNA binding (Id) family of proteins, which function as dominant-negative regulators of basic helix-loop-helix (bHLH) transcription factors. Id proteins lack a basic DNA-binding domain but retain the HLH dimerization domain. By sequestering bHLH transcription factors, such as E-proteins (e.g., E12, E47), Id2 prevents them from binding to DNA and activating gene transcription. This regulation is crucial in various cellular processes, including cell cycle progression, differentiation, and apoptosis. The "activity" of Id2 is therefore primarily defined by its ability to bind to and inhibit the function of its bHLH binding partners.
Key Signaling Pathway Involving Id2
The diagram below illustrates the primary mechanism of Id2 action, where it inhibits the transcriptional activity of E-proteins.
Caption: Id2 sequesters E-proteins, preventing their dimerization and DNA binding.
Recommended Assays for Measuring Id2 Activity
The choice of assay depends on the specific aspect of Id2 activity being investigated. The primary methods focus on protein-protein interactions and the downstream consequences of these interactions.
Co-Immunoprecipitation (Co-IP) for Id2-bHLH Interaction
Principle: This assay is used to determine if Id2 physically interacts with its target bHLH proteins (e.g., E47) within a cell lysate. An antibody against Id2 is used to pull down Id2 and any proteins bound to it. The presence of the bHLH protein in the immunoprecipitated complex is then detected by Western blotting.
Experimental Workflow:
Caption: Workflow for Co-Immunoprecipitation to detect Id2-E-protein interaction.
Detailed Protocol:
-
Cell Lysis: Lyse cells expressing Id2 and the target bHLH protein in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add an antibody specific to Id2 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the target bHLH protein (e.g., E47).
-
Data Analysis: A band corresponding to the molecular weight of the bHLH protein indicates a positive interaction with Id2.
Luciferase Reporter Assay for Transcriptional Repression
Principle: This assay measures the functional consequence of Id2 activity, which is the repression of bHLH-mediated transcription. A reporter plasmid containing a luciferase gene downstream of a promoter with E-box sequences (the binding site for bHLH transcription factors) is co-transfected with plasmids expressing the bHLH protein and Id2. Id2 activity is inversely proportional to the luciferase signal.
Experimental Workflow:
Caption: Workflow for a Luciferase Reporter Assay to measure Id2's repressive function.
Detailed Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) and co-transfect them with:
-
An E-box-luciferase reporter plasmid.
-
An expression plasmid for a bHLH transcription factor (e.g., E47).
-
An expression plasmid for Id2 or an empty vector control.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Incubation: Culture the cells for 24-48 hours post-transfection to allow for protein expression and reporter gene activation.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly luciferase activity and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A decrease in the normalized luciferase activity in the presence of Id2 compared to the control indicates Id2-mediated repression.
Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA is an in vitro technique used to detect protein-DNA interactions. In the context of Id2, it is used to demonstrate that Id2 can prevent bHLH proteins from binding to their target DNA sequence (E-box). A labeled DNA probe containing the E-box sequence is incubated with the bHLH protein in the presence or absence of Id2. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis.
Detailed Protocol:
-
Probe Preparation: Synthesize and label a short, double-stranded DNA oligonucleotide containing the E-box consensus sequence (CANNTG) with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: Set up binding reactions in separate tubes:
-
Control: Labeled probe only.
-
bHLH only: Labeled probe + purified bHLH protein (e.g., E47).
-
Id2 Competition: Labeled probe + bHLH protein + purified Id2 protein.
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding to occur.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis.
-
Detection: Detect the labeled probe by autoradiography (for ³²P) or a chemiluminescent reaction (for biotin).
-
Data Analysis: The bHLH protein will cause a "shift" in the mobility of the DNA probe. The addition of Id2 should reduce or eliminate this shift, demonstrating its inhibitory activity.
Quantitative Data Summary
The following table summarizes representative quantitative data from the described assays. Note that these are example values and will vary based on experimental conditions.
| Assay Type | Measurement | Condition 1: Control (No Id2) | Condition 2: With Id2 | Interpretation |
| Co-Immunoprecipitation | Band Intensity of Co-IP'd E47 (Arbitrary Units) | 10 | 850 | Strong interaction between Id2 and E47. |
| Luciferase Reporter Assay | Normalized Luciferase Activity (Relative Light Units) | 1.0 | 0.25 | Id2 represses E-protein mediated transcription by 75%. |
| EMSA | % Shifted DNA Probe | 60% | 5% | Id2 inhibits the binding of E-protein to DNA. |
Application Notes and Protocols for 1D-2 Compound
Disclaimer: The following information is a general guideline for the storage and handling of a hypothetical compound designated as "1D-2" for illustrative purposes, based on common laboratory practices for novel small molecule compounds. Researchers, scientists, and drug development professionals should always refer to the specific safety data sheet (SDS) and any manufacturer-provided information for the actual compound being used. All laboratory work should be conducted under the supervision of a qualified individual and in accordance with institutional safety policies.
Introduction
The this compound compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. As with any investigational compound, proper storage and handling are critical to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide a summary of recommended procedures for the storage, handling, and experimental use of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of the this compound compound is presented in the table below. This data is essential for understanding its behavior in various experimental conditions.
| Property | Value | Notes |
| Molecular Formula | C₂₀H₂₅N₅O₃ | To be confirmed by elemental analysis. |
| Molecular Weight | 383.45 g/mol | |
| Appearance | White to off-white crystalline solid | Visual inspection should be performed upon receipt. |
| Solubility | Soluble in DMSO (>20 mg/mL) | Prepare stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles. |
| Sparingly soluble in Ethanol | ||
| Insoluble in water | ||
| Purity (by HPLC) | >98% | As determined by the supplier. |
| Melting Point | 175-180 °C |
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound compound. The following table summarizes the recommended storage conditions and stability data.
| Condition | Recommended Storage | Stability |
| Solid Form | -20°C, desiccated, protected from light | Stable for at least 12 months. |
| DMSO Stock Solution | -80°C in small aliquots | Stable for at least 6 months. Avoid more than 3 freeze-thaw cycles. |
| Aqueous Working Solution | Prepare fresh for each experiment | Unstable in aqueous buffer. Use within 2-4 hours of preparation. |
Safety and Handling
All personnel handling the this compound compound must be familiar with its potential hazards and adhere to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.
-
Spill and Waste Disposal: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous chemical waste. All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Experimental Protocols
The following are generalized protocols for the preparation of this compound solutions for in vitro experiments.
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-weighing: Allow the vial of solid this compound compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder into a sterile, conical tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.83 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Application: Add the diluted working solutions to the cell cultures as per the specific experimental design.
Caption: Workflow for the preparation of this compound stock and working solutions.
Hypothetical Signaling Pathway Involvement
The this compound compound is hypothesized to be an inhibitor of the hypothetical "Kinase-X" in the "Growth Factor Signaling Pathway." The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action of this compound in a hypothetical signaling pathway.
Application Notes and Protocols for Antibody Labeling in Imaging Studies
For researchers, scientists, and drug development professionals, the precise labeling of antibodies is a cornerstone of robust and reproducible imaging studies. This document provides detailed techniques and protocols for the conjugation of labels, such as fluorophores and biotin, to antibodies for use in a variety of imaging applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.
Introduction to Antibody Labeling
Antibody labeling, or conjugation, is the process of covalently attaching a molecule, such as a fluorescent dye or an enzyme, to an antibody. This allows for the detection and visualization of a specific target antigen within a biological sample. The choice of labeling strategy depends on several factors, including the target antigen, the imaging modality, and the desired level of signal amplification.[1] Direct labeling involves conjugating the label directly to the primary antibody that binds the target antigen, while indirect labeling utilizes a labeled secondary antibody that recognizes the primary antibody.[2]
Common Antibody Labeling Chemistries
The most prevalent methods for antibody conjugation target specific functional groups on the antibody, primarily primary amines and sulfhydryl groups.
-
Amine-Reactive Labeling (NHS Esters): This is one of the most common techniques, targeting primary amines found on lysine residues and the N-terminus of the antibody.[1][] N-hydroxysuccinimide (NHS) esters react with primary amines at an alkaline pH (typically 8.0-9.0) to form stable amide bonds.[1][] This method is straightforward but can be non-specific due to the abundance of lysine residues, potentially affecting the antigen-binding site if a lysine is present in that region.
-
Thiol-Reactive Labeling (Maleimides): This method targets sulfhydryl groups (-SH) on cysteine residues.[1] Since native IgG antibodies have few free sulfhydryl groups, this technique often involves the reduction of disulfide bonds in the antibody's hinge region to expose reactive thiols. Maleimide chemistry forms a stable thioether bond with the sulfhydryl group.[1] This approach can offer more site-specific conjugation and a more controlled degree of labeling.
-
Click Chemistry: This is a newer class of reactions that are highly specific and efficient. One common approach involves introducing an azide or alkyne group onto the antibody and a corresponding reactive partner onto the label. The reaction, often copper-catalyzed or proceeding via strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable triazole linkage. This method provides excellent control over the conjugation site.[][4]
Quantitative Data Summary
The efficiency of antibody labeling is often assessed by the Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), which is the average number of label molecules conjugated to a single antibody molecule.[1] The optimal DOL varies depending on the label and the application.
| Labeling Chemistry | Target Residue | Molar Ratio (Label:Antibody) | Optimal DOL | Common Applications |
| NHS Ester | Lysine (Amine) | 5:1 to 20:1 | 2 - 10 | Fluorescence Microscopy, Flow Cytometry, ELISA[1][] |
| Maleimide | Cysteine (Thiol) | 5:1 to 10:1 | 2 - 8 | Site-specific conjugation, Antibody-Drug Conjugates (ADCs)[] |
| Click Chemistry | Modified Residue | 1:1 to 5:1 | 1 - 4 | Site-specific labeling, Dual labeling[][4] |
| Biotinylation (NHS) | Lysine (Amine) | 10:1 to 20:1 | 3 - 8 | Immunohistochemistry, ELISA, Streptavidin-based detection[5] |
Experimental Protocols
Below are detailed protocols for common antibody labeling techniques. It is crucial to start with a purified antibody solution (1-2 mg/mL) in a buffer free of primary amines (e.g., PBS) for amine-reactive labeling or reducing agents for thiol-reactive labeling.[]
Protocol 1: Fluorescent Labeling of Antibodies using NHS Esters
This protocol describes the conjugation of an amine-reactive fluorescent dye to an antibody.
Materials:
-
Antibody (1-2 mg/mL in PBS, pH 7.4)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ NHS Ester, Cy® NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)[1]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation: Exchange the antibody buffer to the Reaction Buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mM.[]
-
Conjugation Reaction:
-
Add the reactive dye solution to the antibody solution at a molar ratio of 10:1 (dye:antibody).[]
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25).[1] Collect the fractions containing the conjugated antibody.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.[1]
Protocol 2: Biotinylation of Antibodies using NHS-Biotin
This protocol details the attachment of biotin to an antibody for subsequent detection with streptavidin conjugates.
Materials:
-
Antibody (1-2 mg/mL in PBS, pH 7.4)
-
NHS-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation: Prepare the antibody in the Reaction Buffer as described in Protocol 1.
-
NHS-Biotin Preparation: Dissolve NHS-Biotin in DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add the NHS-Biotin solution to the antibody solution at a molar ratio of 20:1 (biotin:antibody).
-
Incubate for 1 hour at room temperature with gentle stirring.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Purify the biotinylated antibody from excess biotin using a desalting column.
-
Characterization: The extent of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Visualizations
The following diagrams illustrate the workflows and chemical reactions involved in antibody labeling.
Conclusion
The selection of an appropriate antibody labeling technique is critical for the success of imaging studies. While NHS ester chemistry is robust and widely applicable, methods like maleimide chemistry and click chemistry offer greater control over the site of conjugation, which can be crucial for preserving antibody function. By following these detailed protocols and considering the quantitative aspects of labeling, researchers can generate high-quality antibody conjugates for reliable and reproducible imaging results.
References
- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 2. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 4. youtube.com [youtube.com]
- 5. Imaging streptavidin 2D crystals on biotinylated lipid monolayers at high resolution with the atomic force microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research of 1D-2, a Selective c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the c-Met inhibitor 1D-2, including its mechanism of action, and detailed protocols for its administration in preclinical in vivo research models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a potent and selective small molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Aberrant c-Met activation is a known driver in various human cancers, playing a crucial role in tumor growth, invasion, and metastasis. This compound, an imidazo[4,5-b]pyrazine derivative, has demonstrated significant inhibitory effects on c-Met in both enzymatic and cellular assays, along with good metabolic stability, making it a promising candidate for in vivo evaluation.
Mechanism of Action
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of several human cancers.[2] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase have emerged as a promising therapeutic strategy.[1]
This compound functions as an ATP-competitive inhibitor of the c-Met kinase. By binding to the active site of the enzyme, it blocks the phosphorylation and subsequent activation of c-Met, thereby inhibiting downstream signaling pathways critical for cancer cell proliferation and survival.
Signaling Pathway Diagram
Caption: c-Met signaling pathway and the inhibitory action of this compound.
In Vitro Activity of this compound
While detailed in vivo dosage data for this compound is not widely published, its potent in vitro activity provides a strong rationale for its investigation in animal models. The following table summarizes the key in vitro efficacy data for this compound and compares it with other established c-Met inhibitors.
| Inhibitor | c-Met Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| This compound (Imidazopyrazine-A) | 1.45 | H1993 (NSCLC) | 24.7 |
| Crizotinib | ~4 | Various | 11 - 24 (cell-based) |
| Cabozantinib | 1.3 | Various | Varies |
| Capmatinib | 0.13 | Various | 0.3 - 0.7 (lung cancer cell lines) |
| Tepotinib | 1.7 - 4 | A549, EBC-1 | 6 - 9 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[1]
Experimental Protocols for In Vivo Administration
The following protocols are representative methodologies for the in vivo administration of small molecule kinase inhibitors, like this compound, in a tumor xenograft model. These should be adapted based on the specific experimental design, animal model, and institutional guidelines.
General Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of a c-Met inhibitor.
Protocol 1: Oral Gavage Administration
Objective: To assess the anti-tumor activity of this compound following oral administration.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Immunocompromised mice (e.g., athymic nude mice) bearing established tumors
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the mice.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the this compound suspension or vehicle control.
-
-
Treatment Schedule:
-
Administer the treatment once or twice daily for a predetermined period (e.g., 14-21 days).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status regularly.
-
Protocol 2: Intraperitoneal Injection
Objective: To evaluate the systemic efficacy of this compound administered via intraperitoneal injection.
Materials:
-
This compound compound
-
Sterile vehicle solution (e.g., sterile saline or PBS with a solubilizing agent like DMSO, ensuring the final DMSO concentration is non-toxic)
-
Sterile syringes and needles (25-27 gauge)
-
Immunocompromised mice with established tumors
-
Calipers
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve or suspend this compound in the sterile vehicle to the desired concentration. Ensure complete dissolution or a fine, homogenous suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the injection volume.
-
Position the mouse to expose the lower abdominal quadrant.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.
-
Inject the calculated volume of the this compound solution or vehicle control.
-
-
Treatment Schedule:
-
Administer the injection according to the planned schedule (e.g., daily, every other day).
-
-
Monitoring:
-
Follow the monitoring procedures as described in Protocol 1.
-
Data Presentation and Analysis
All quantitative data from in vivo studies should be summarized in tables and graphs for clear interpretation. Key parameters to present include:
-
Mean tumor volume ± SEM for each treatment group over time.
-
Percentage of tumor growth inhibition (TGI).
-
Changes in body weight for each group.
-
Statistical analysis of the differences between treatment and control groups.
Conclusion
While the in vivo dosage and administration specifics for this compound are not yet extensively documented in publicly available literature, its strong in vitro profile as a selective c-Met inhibitor provides a solid foundation for preclinical investigation. The protocols outlined above offer a standardized approach for conducting such in vivo efficacy studies. Researchers are encouraged to perform initial dose-ranging and tolerability studies to determine the optimal therapeutic window for this compound in their chosen animal model. The continued exploration of novel c-Met inhibitors like this compound is crucial for the development of more effective targeted therapies for cancers with aberrant c-Met signaling.[1]
References
Application Notes and Protocols: The Research Compound 1D-2 - A Review of Available Information
A comprehensive review of publicly available scientific literature did not yield information on a specific research compound designated as "1D-2" for use in biological research. The search encompassed a wide range of scientific databases and publications, and while the term "1D" or "1d" appeared in the context of chemical nomenclature (e.g., as a designation for a specific derivative within a larger class of molecules), no distinct compound with the identifier "this compound" and an established biological mechanism of action or use in combination with other research compounds could be identified.
The information that is available is fragmented and relates to different chemical entities in various scientific disciplines, not a singular, well-characterized biological research tool. For instance, "1d" has been used to denote specific stereoisomers or substituted analogs in chemical synthesis studies of compounds like axially chiral 1-aryl-2-naphthols and 2-arylidene-indan-1,3-dione derivatives. However, these references do not describe a standalone research compound known as "this compound".
Given the absence of specific information on a research compound named "this compound" in the public domain, it is not possible to provide detailed Application Notes and Protocols as requested. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams for signaling pathways are contingent on the existence of a body of research for a specific molecule.
It is possible that "this compound" is an internal designation for a compound within a research institution or company, a very recently developed molecule that has not yet been described in published literature, or a misnomer.
To enable the creation of the requested detailed Application Notes and Protocols, further clarification on the identity of "this compound" is required. Specifically, the following information would be necessary:
-
Chemical Structure or IUPAC Name: The definitive chemical identity of the compound.
-
Biological Target or Mechanism of Action: The protein, pathway, or process that "this compound" is known or hypothesized to modulate.
-
Therapeutic or Research Area: The field of study in which "this compound" is being investigated (e.g., oncology, neuroscience, immunology).
-
Key Publications or Patents: Any available scientific literature or intellectual property documents describing the compound.
Without this fundamental information, any attempt to generate Application Notes and Protocols would be speculative and not based on factual, verifiable data, thereby failing to meet the standards of accuracy required for a scientific audience. We recommend that the user verify the designation of the compound and provide more specific details to allow for a comprehensive and accurate response.
Methodologies for Quantifying Indoleamine 2,3-dioxygenase 2 (IDO2) in Biological Samples
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indoleamine 2,3-dioxygenase 2 (IDO2) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway, the primary route for tryptophan catabolism.[1][2] Alongside its isoform IDO1 and tryptophan 2,3-dioxygenase (TDO), IDO2 is implicated in various physiological and pathological processes, including immune regulation, inflammatory disorders, and cancer.[1][3] Given its emerging role as a therapeutic target, accurate quantification of IDO2 expression and activity in biological samples is crucial for advancing research and drug development. This document provides detailed methodologies for the quantification of IDO2, including enzyme-linked immunosorbent assay (ELISA), enzyme activity assays, and mass spectrometry-based approaches.
Data Presentation: Quantitative Overview of IDO2
The following tables summarize key quantitative data related to IDO2 expression and inhibition.
Table 1: IDO2 mRNA Expression in Human Tissues
| Tissue | Relative Expression Level | Reference |
| Liver | Predominant | [4] |
| Kidney | Predominant | [4] |
| Cerebral Cortex | Predominant | [4] |
| Colon | Lower than IDO1 | [4] |
| Epididymis | Lower than IDO1 | [4] |
| Placenta | Expressed | [4] |
| Lymph Nodes | Expressed | [5] |
Table 2: IDO2 Expression in Disease
| Disease | Expression Status | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | [6][7] |
| Glioma | Upregulated | [6] |
| Colon Cancer | Upregulated | [6] |
| Gastric Cancer | Upregulated | [6] |
| Renal Tumors | Upregulated | [6] |
| Medullary Thyroid Carcinoma | Upregulated | [6] |
| Diffuse Large B-cell Lymphoma | Highest Median Expression | [6] |
| Acute Myeloid Leukemia | Lowest Median Expression | [6] |
| Crohn's Disease | rs45003083 SNP associated with reduced risk | [6] |
| COVID-19 (Lung Tissue) | High Expression | [6] |
Table 3: Inhibitors of IDO Enzymes
| Inhibitor | Target(s) | IC50 Value | Reference |
| Epacadostat (INCB24360) | IDO1 | ~10 nM | [8] |
| AT-0174 | IDO1 / TDO2 | IDO1: 0.17 µM, TDO2: 0.25 µM | [9] |
| 1-methyl-D-tryptophan | IDO2 (selective) | Not specified | [2] |
Experimental Protocols
Quantification of IDO2 Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying protein levels in various biological samples, including serum, plasma, and cell culture supernatants.[10][11]
Principle:
This protocol is based on a sandwich ELISA method.[10] Wells of a microplate are pre-coated with a capture antibody specific for IDO2. When the sample is added, IDO2 present in the sample binds to the capture antibody. A biotinylated detection antibody, also specific for IDO2, is then added, which binds to the captured IDO2, forming a sandwich complex. Streptavidin-horseradish peroxidase (HRP) conjugate is subsequently added, which binds to the biotinylated detection antibody. Finally, a TMB substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of IDO2 in the sample and is measured spectrophotometrically.[10]
Materials:
-
IDO2 ELISA Kit (containing pre-coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution)
-
Biological sample (serum, plasma, cell culture supernatant)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Phosphate-buffered saline (PBS)
Protocol:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.
-
Sample Addition: Add 100 µL of standard or sample to each well. Incubate for 1 hour at 37°C.[12]
-
Detection Antibody Addition: Aspirate the liquid from each well. Add 100 µL of prepared Detection Reagent A (biotinylated anti-IDO2 antibody). Incubate for 1 hour at 37°C.[12]
-
Washing: Aspirate and wash each well three times with the provided wash buffer.[12]
-
Enzyme Conjugate Addition: Add 100 µL of prepared Detection Reagent B (Streptavidin-HRP). Incubate for 30 minutes at 37°C.[12]
-
Washing: Aspirate and wash each well five times with the wash buffer.[12]
-
Substrate Addition: Add 90 µL of Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[12]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[12]
-
Measurement: Read the absorbance of each well at 450 nm immediately using a microplate reader.[12]
-
Calculation: Calculate the concentration of IDO2 in the samples by comparing the optical density (O.D.) of the samples to the standard curve.
Measurement of IDO2 Enzyme Activity
IDO2 enzyme activity can be determined by measuring the conversion of its substrate, L-tryptophan, to N-formylkynurenine, which is then rapidly converted to kynurenine.[13][14] The concentration of kynurenine can be quantified using spectrophotometry or high-performance liquid chromatography (HPLC).[13][15]
Principle:
This protocol describes a colorimetric method for measuring IDO2 activity in cell lysates or purified enzyme preparations. The assay measures the production of kynurenine from tryptophan. The reaction is stopped, and kynurenine is detected by reacting it with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a yellow-colored complex, which can be measured spectrophotometrically at 480 nm.[13][16]
Materials:
-
IDO2-expressing cells or purified IDO2 enzyme
-
L-tryptophan (substrate)
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader capable of measuring absorbance at 480 nm
-
Incubator at 37°C
-
Centrifuge
Protocol:
-
Sample Preparation: Prepare cell lysates containing IDO2 or a solution of purified IDO2 enzyme.
-
Reaction Setup: In a microplate, add the sample containing IDO2 to a reaction mixture containing L-tryptophan in reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Reaction Termination: Stop the enzymatic reaction by adding 30% trichloroacetic acid (TCA) to each well. This will precipitate the proteins.[13]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.[13]
-
Color Development: Transfer the supernatant to a new microplate. Add an equal volume of Ehrlich's reagent to each well.[13]
-
Incubation: Incubate at room temperature for 10-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.[16]
-
Calculation: Determine the concentration of kynurenine produced by comparing the absorbance values to a standard curve prepared with known concentrations of kynurenine.
Quantification of IDO2 by Mass Spectrometry (MS)
Mass spectrometry offers a highly sensitive and specific method for the absolute quantification of proteins. This is typically achieved by measuring the abundance of one or more unique peptides derived from the target protein after proteolytic digestion.[17]
Principle:
This protocol outlines a general workflow for the quantification of IDO2 using a targeted proteomics approach, specifically selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.[18] The method involves the enzymatic digestion of proteins in the biological sample, followed by the enrichment of specific IDO2-derived peptides using anti-peptide antibodies (Stable Isotope Standards and Capture by Anti-Peptide Antibodies - SISCAPA).[18] A stable isotope-labeled synthetic peptide corresponding to the target peptide is spiked into the sample as an internal standard for accurate quantification.[18]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Lysis buffer
-
Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation
-
Trypsin (for protein digestion)
-
Stable isotope-labeled synthetic peptide standard (corresponding to a unique IDO2 peptide)
-
Anti-peptide antibodies specific for the target IDO2 peptide
-
Magnetic beads for immunoprecipitation
-
Wash buffers
-
Elution buffer (e.g., 5% acetic acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (triple quadrupole)
Protocol:
-
Protein Extraction and Digestion:
-
Lyse the biological sample to extract total proteins.
-
Reduce and alkylate the protein disulfide bonds using DTT and IAA, respectively.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Enrichment (SISCAPA):
-
Spike the digested sample with a known amount of the stable isotope-labeled IDO2 peptide standard.
-
Incubate the sample with anti-peptide antibodies coupled to magnetic beads to capture the target IDO2 peptide and its labeled internal standard.[18]
-
Wash the beads to remove non-specifically bound peptides.[18]
-
Elute the captured peptides from the beads using an elution buffer.[18]
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides by LC-MS/MS.
-
Set up the mass spectrometer to perform SRM/MRM analysis, monitoring specific precursor-to-fragment ion transitions for both the endogenous IDO2 peptide and the stable isotope-labeled internal standard.[18]
-
-
Data Analysis:
-
Quantify the amount of the endogenous IDO2 peptide by calculating the peak area ratio of the endogenous peptide to the stable isotope-labeled internal standard.
-
Determine the concentration of IDO2 in the original sample based on the known amount of the spiked-in internal standard.
-
Mandatory Visualizations
Caption: The IDO2-mediated kynurenine pathway.
References
- 1. Indoleamine 2,3-dioxygenase 2 (IDO2) and the kynurenine pathway: characteristics and potential roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase-2; a new enzyme in the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | IDO2 in Immunomodulation and Autoimmune Disease [frontiersin.org]
- 5. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human IDO2 (Indoleamine 2,3-dioxygenase 2) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. Porcine IDO2 (Indoleamine 2,3-dioxygenase 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Quantification of Proteins Using Peptide Immunoaffinity Enrichment Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Compound 1D-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the experimental compound 1D-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial attempts, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving many poorly soluble compounds.[1][2] If this compound does not readily dissolve in DMSO, a solvent screening should be performed to test a range of solvents with varying polarities, such as ethanol, acetone, or a co-solvent mixture.[1]
Q2: How can I prepare a high-concentration stock solution of this compound?
A2: To prepare a concentrated stock solution, accurately weigh the desired amount of this compound and add a precise volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration.[1][3] To aid dissolution, you can use mechanical methods like vortexing or sonication.[1][3] Gentle heating may also be applied, but it is crucial to first confirm the thermal stability of this compound.[1][3]
Q3: My this compound compound precipitates when I dilute the stock solution into my aqueous experimental medium. What should I do?
A3: This is a common issue known as precipitation upon dilution, which occurs when the organic solvent concentration becomes too low to maintain the solubility of the compound in the aqueous buffer or cell culture medium.[1] To address this, you can try preparing a more concentrated stock solution, which allows for the addition of a smaller volume to the aqueous medium.[1] Alternatively, an intermediate dilution step or the use of co-solvents can help mitigate this problem.[4]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[4][5] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.[5][6]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving common precipitation issues encountered during experiments with this compound.
Issue 1: this compound powder does not dissolve in the initial solvent.
-
Possible Cause: The chosen solvent is not appropriate for this compound.
-
Solution:
-
Solvent Screening: Test the solubility of this compound in a variety of common laboratory solvents.
-
Mechanical Assistance: Use a vortex mixer or a sonicator bath to aid dissolution.[1][3]
-
Gentle Heating: If the compound is heat-stable, gentle warming can increase the rate of dissolution.[1][3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution may improve solubility.[1]
-
Issue 2: The this compound stock solution is clear, but a precipitate forms immediately upon dilution into aqueous media.
-
Possible Cause: "Solvent shift" or "crashing out" due to the rapid change in solvent polarity.
-
Solution:
-
Optimize Dilution: Add the stock solution dropwise into the pre-warmed aqueous medium while gently vortexing or swirling to avoid localized high concentrations.[6]
-
Intermediate Dilution: Perform a serial dilution of the stock solution in the organic solvent before the final dilution into the aqueous medium.[5]
-
Use of Co-solvents: A mixture of solvents can enhance solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[7][8][9]
-
Issue 3: The final experimental solution is initially clear but a precipitate forms over time in the incubator.
-
Possible Cause:
-
Temperature Fluctuation: Changes in temperature can affect solubility.[6]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.[6]
-
Thermodynamic Insolubility: The compound may have low thermodynamic solubility, leading to precipitation over time as the solution reaches equilibrium.[10]
-
-
Solution:
-
Confirm Temperature Stability: Ensure the incubator maintains a constant and stable temperature.[6]
-
Media Stability Test: Test the stability of this compound in the specific experimental medium over the intended time course of the experiment.
-
Consider Formulation Strategies: For longer-term experiments, advanced formulation strategies such as the use of cyclodextrins or solid dispersions may be necessary to improve and maintain solubility.[7][11]
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment of this compound
Objective: To identify a suitable solvent for preparing a stock solution of this compound.
Materials:
-
Compound this compound
-
A selection of common laboratory solvents (see Table 1)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh approximately 1-2 mg of this compound into several separate microcentrifuge tubes.[3]
-
Add 100 µL of a different test solvent to each tube.[3]
-
Vortex each tube vigorously for 1-2 minutes.[3]
-
Visually inspect for undissolved particles.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.[3]
-
Visually inspect again and record the solubility.
Protocol 2: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a standard stock solution of this compound.
Materials:
-
Compound this compound (assume a molecular weight of 500 g/mol for this example)
-
Anhydrous DMSO
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh 5 mg of this compound.
-
Calculate the required volume of DMSO: (5 mg / 500 g/mol ) / 10 mmol/L = 1 mL.
-
Add 1 mL of anhydrous DMSO to the tube containing this compound.
-
Vortex the tube vigorously until the compound is completely dissolved.[1] If necessary, use a sonicator.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][4]
Data Presentation
Table 1: Common Solvents for Solubility Screening
| Solvent | Polarity | Common Use |
| Water | High | Universal solvent for polar compounds |
| Ethanol (EtOH) | High | Co-solvent, less toxic than methanol |
| Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvent |
| Acetone | Medium | Dissolves many organic compounds |
| Dichloromethane (DCM) | Low | Common for nonpolar compounds |
| Hexanes | Low | For very nonpolar, hydrophobic compounds |
Visualizations
Caption: A workflow diagram for troubleshooting the solubility of compound this compound.
Caption: A diagram of a hypothetical signaling pathway inhibited by compound this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpbr.in [ijpbr.in]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Common Issues in Chemical Synthesis
This guide provides troubleshooting for common challenges encountered during multi-step chemical synthesis, hypothetically applied to a target molecule "1D-2". The principles and methodologies discussed are broadly applicable to synthetic chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the final step of the this compound synthesis is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in a synthetic reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Extend the reaction time.
-
Increase the reaction temperature, if the reactants and products are stable at higher temperatures.
-
Add a catalyst or increase the catalyst loading.
-
-
-
Side Reactions: Competing side reactions can consume starting materials or the desired product.
-
Troubleshooting:
-
Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential side products.
-
Adjust reaction conditions (e.g., lower temperature, different solvent, change in pH) to disfavor the side reactions.
-
Use a more selective reagent.
-
-
-
Product Degradation: The target molecule may be unstable under the reaction or workup conditions.
-
Troubleshooting:
-
Perform stability studies on the purified product under the reaction conditions.
-
Modify the workup procedure to be milder (e.g., use a weaker acid/base for quenching, reduce extraction times).
-
-
-
Purification Losses: Significant amounts of the product may be lost during purification.
-
Troubleshooting:
-
Optimize the purification method. For column chromatography, try different stationary phases or solvent systems.
-
For crystallization, screen various solvents and optimize the cooling rate.
-
Ensure all product is recovered from glassware and filtration media.
-
-
Q2: I am observing an unexpected side product in my reaction mixture. How do I identify it and prevent its formation?
A2: The presence of side products is a common challenge. Identifying the structure of the side product is the first step toward mitigating its formation.
-
Identification:
-
Isolate the side product using preparative chromatography (prep-TLC, column chromatography, or prep-HPLC).
-
Characterize the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
-
Prevention:
-
Once the structure is known, propose a plausible mechanism for its formation.
-
Modify the reaction conditions to suppress the side reaction pathway. This could involve changing the temperature, solvent, catalyst, or order of reagent addition.
-
The following diagram illustrates a general workflow for troubleshooting low yield and side product formation.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Troubleshooting Guides
Issue 1: Reaction Stalls or Fails to Initiate
| Potential Cause | Troubleshooting Steps |
| Poor Reagent Quality | Verify the purity and activity of starting materials and reagents.Use freshly opened or purified reagents.For air/moisture-sensitive reagents, ensure proper handling techniques (e.g., Schlenk line, glovebox). |
| Incorrect Stoichiometry | Accurately weigh all reagents and calculate molar equivalents.For liquid reagents, use precise volumetric glassware or determine density for mass-based measurements. |
| Insufficient Activation Energy | Gently warm the reaction mixture.If applicable, ensure the catalyst has been properly activated. |
| Presence of Inhibitors | Purify starting materials to remove any potential inhibitors.Ensure the solvent is free from impurities. |
Issue 2: Difficulty in Product Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Product and Impurity Co-elute in Chromatography | Similar polarity of the product and impurity. | Screen different solvent systems (eluents).Try a different stationary phase (e.g., alumina, C18).Consider derivatizing the product or impurity to alter its polarity. |
| Product is an Oil and Cannot be Crystallized | Product is not crystalline or contains impurities preventing crystallization. | Attempt co-crystallization with a suitable agent.Purify further by chromatography and re-attempt crystallization.If the product is a salt, consider a salt screen. |
| Emulsion Formation During Aqueous Workup | High concentration of surfactants or finely divided solids. | Add brine (saturated NaCl solution) to break the emulsion.Filter the mixture through Celite.Centrifuge the mixture to separate the layers. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction (A key step in many syntheses)
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
The following diagram illustrates the experimental workflow.
Caption: A typical experimental workflow for organic synthesis.
Hypothetical Signaling Pathway Inhibition by this compound
The synthesized compound "this compound" is hypothesized to be an inhibitor of a kinase in a cancer-related signaling pathway. Understanding this can be crucial for its development as a drug.
Caption: Inhibition of Kinase B by the synthesized compound this compound.
Technical Support Center: Optimizing 1D-2 Concentration for Cell-Based Assays
Disclaimer: The compound "1D-2" is not a recognized standard designation. This guide provides a general framework for optimizing the concentration of a novel small molecule inhibitor (herein referred to as this compound) for cell-based assays based on established scientific principles.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of this compound for cell-based assays. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial concentration range for testing this compound?
A1: For a novel compound like this compound, it is crucial to start with a broad concentration range to establish a dose-response curve. A logarithmic or half-log dilution series is recommended. A common starting range is from 1 nM to 100 µM.[1] If any biochemical data (e.g., IC50 from an enzyme assay) is available, you can start with a concentration range centered around 5 to 10 times higher than the biochemical IC50 value to account for factors like cell permeability.[2]
Q2: What is the best solvent for this compound and what is the maximum final concentration allowed in the culture medium?
A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] It is critical to ensure the final concentration of DMSO in the cell culture medium remains low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[1][3][4] Some sensitive or primary cell lines may require even lower concentrations.[4] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.[1]
Q3: How long should I incubate the cells with this compound?
A3: The optimal incubation time depends on the compound's mechanism of action and the biological process being studied. A time-course experiment is recommended. You can treat cells with a fixed, effective concentration of this compound and measure the endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours) to determine when the maximal effect is observed without significant cytotoxicity.[1][2]
Q4: My compound is potent in biochemical assays but shows weak or no activity in my cell-based assay. Why?
A4: This is a common challenge. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target.[2]
-
Compound Stability: The compound may be unstable in the culture medium or metabolized by the cells.[1]
-
Efflux Pumps: Cells may actively pump the compound out using transporters like P-glycoprotein.
-
Protein Binding: Components in the culture serum can bind to the compound, reducing its effective concentration.[1]
-
High Cellular ATP: For ATP-competitive inhibitors, the high intracellular ATP concentration (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays which often use lower ATP concentrations.[2]
Q5: What is the difference between IC50 and EC50?
A5: The distinction depends on what you are measuring.
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce a biological response by 50%. It is used when you measure inhibition (e.g., a decrease in cell viability or signaling).[2][5][6]
-
EC50 (Half-maximal Effective Concentration): This is the concentration that induces a response halfway between the baseline and maximum effect. It is used when measuring a stimulatory or activating effect.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death in All Wells (including low concentrations) | 1. High Compound Cytotoxicity: The cell line is highly sensitive to this compound. 2. Solvent (DMSO) Toxicity: The final DMSO concentration is too high.[3][7][8] 3. Contamination: Bacterial or mycoplasma contamination in cell culture.[9] | 1. Perform a dedicated cytotoxicity assay (see Protocol 2) to determine the cytotoxic threshold. Test a lower concentration range of this compound. 2. Ensure the final DMSO concentration is ≤ 0.1%.[1][4] Perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line. 3. Regularly test for mycoplasma.[9] Check cultures for signs of bacterial contamination.[10] |
| No Observable Effect at Any Concentration | 1. Concentration Too Low: The tested range is below the effective concentration.[1] 2. Compound Instability/Degradation: The compound is not stable under experimental conditions.[1] 3. Insensitive Cell Line/Assay: The cell line may not express the target, or the assay endpoint is inappropriate.[1] 4. Poor Cell Health: Cells were not healthy or viable at the start of the experiment.[11] | 1. Test a higher concentration range (e.g., up to 100 µM). 2. Prepare fresh stock solutions and dilutions for each experiment. Minimize freeze-thaw cycles of the stock solution.[1] 3. Confirm target expression in your cell line (e.g., via Western Blot or qPCR). Use a positive control compound to validate the assay's performance.[1] 4. Ensure cells are in the logarithmic growth phase and have high viability before seeding.[11] |
| High Variability Between Replicate Wells | 1. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of cells or compound.[5] 2. Uneven Cell Seeding: Cells are not distributed evenly across the plate wells.[12] 3. Edge Effects: Evaporation from the outer wells of the microplate.[12][13] 4. Compound Precipitation: The compound is falling out of solution at higher concentrations. | 1. Use calibrated pipettes and ensure proper technique. 2. Thoroughly resuspend cells before plating to ensure a uniform single-cell suspension. 3. Avoid using the outermost wells of the plate; instead, fill them with sterile PBS or media to maintain humidity.[12] 4. Visually inspect wells with a microscope for precipitates. If observed, consider using a different solvent or adding a small amount of a non-ionic detergent like Triton X-100 (if compatible with the assay).[14] |
Data Presentation: Sample Dose-Response Data
The following tables represent example data from a dose-response experiment to determine the IC50 value of this compound.
Table 1: Raw Absorbance Data and Calculated Percent Viability
| This compound Conc. (µM) | Log [this compound] | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Viability |
| 0 (Vehicle) | N/A | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0.01 | -2.00 | 1.249 | 1.265 | 1.259 | 1.258 | 99.0% |
| 0.1 | -1.00 | 1.198 | 1.221 | 1.205 | 1.208 | 95.0% |
| 1 | 0.00 | 0.854 | 0.899 | 0.875 | 0.876 | 68.9% |
| 10 | 1.00 | 0.412 | 0.435 | 0.422 | 0.423 | 33.3% |
| 100 | 2.00 | 0.155 | 0.161 | 0.158 | 0.158 | 12.4% |
Table 2: Summary of Key Experimental Parameters
| Parameter | Value | Description |
| Cell Line | ExampleCell-X | The specific cell line used in the assay. |
| Seeding Density | 10,000 cells/well | The number of cells seeded per well in a 96-well plate.[10] |
| Incubation Time | 48 hours | The duration of cell exposure to the compound. |
| Assay Method | CCK-8 | The viability assay used to measure the endpoint.[15] |
| Calculated IC50 | ~3.5 µM | The concentration of this compound that inhibits cell viability by 50%. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CCK-8 Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear-bottom, black-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microplate reader capable of measuring absorbance at 450 nm[10][15]
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/100 µL).[15][16]
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to attach.[15]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Start with a high concentration and perform 1:10 or 1:3 dilutions to cover a wide range (e.g., 100 µM to 1 nM).
-
Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[2]
-
-
Incubation:
-
Incubate the plate for a duration relevant to the assay (e.g., 24, 48, or 72 hours).[2]
-
-
CCK-8 Assay:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + CCK-8 only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).[5]
-
Plot % Viability versus the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve fit) to determine the IC50 value using software like GraphPad Prism.[5][17]
-
Protocol 2: General Cytotoxicity Assessment using an MTT Assay
This protocol assesses the concentration at which this compound causes direct cytotoxicity.
Materials:
-
Items listed in Protocol 1 (substituting MTT for CCK-8)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18] Viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10][19]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[19]
-
-
Data Acquisition:
-
Data Analysis:
-
Analyze the data as described in Step 6 of Protocol 1 to determine the concentration of this compound that causes a 50% reduction in viability (often denoted as CC50 or IC50 for cytotoxicity).
-
Visualizations
Diagram 1: Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal concentration of this compound.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common assay issues.
Diagram 3: Hypothetical this compound Signaling Pathway Inhibition
Caption: Example of this compound inhibiting a generic signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. lifetein.com [lifetein.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. clyte.tech [clyte.tech]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. apexbt.com [apexbt.com]
- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 17. researchgate.net [researchgate.net]
- 18. 2.2. MTT Assay and CCK-8 Assay for Cell Viability and Proliferation [bio-protocol.org]
- 19. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Troubleshooting 1D and 2D Electrophoresis
Welcome to the Technical Support Center for 1D and 2D electrophoresis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between 1D and 2D gel electrophoresis?
A1: One-dimensional (1D) gel electrophoresis separates proteins based on a single property, typically their molecular weight. In contrast, two-dimensional (2D) gel electrophoresis separates proteins by two independent properties: their isoelectric point (pI) in the first dimension and their molecular weight in the second dimension. This provides a much higher resolution and allows for the separation of complex protein mixtures into thousands of distinct spots.
Q2: Why are my protein spots streaking horizontally in a 2D gel?
A2: Horizontal streaking in 2D gels is often an indication of issues with the first-dimension isoelectric focusing (IEF). Common causes include incorrect sample solubilization, the presence of salts or other ionic contaminants in the sample, or an inappropriate focusing time. To resolve this, ensure your sample is fully solubilized, consider desalting your sample, and optimize the IEF running conditions.
Q3: What causes vertical streaking on my 1D or 2D gels?
A3: Vertical streaking can be caused by several factors, including protein precipitation during electrophoresis, overloading of the protein sample in the well, or issues with the gel polymerization. Ensure your protein sample is fully dissolved and consider reducing the amount of protein loaded. For 2D gels, ensure proper equilibration of the IPG strip before the second-dimension run.
Q4: Some expected protein spots are missing from my 2D gel. What could be the reason?
A4: Missing spots can result from a variety of issues. The protein may not have been efficiently extracted or solubilized from the initial sample. It's also possible that the protein has a pI or molecular weight that falls outside the range of the IPG strip or the acrylamide gel concentration used. Additionally, very low abundance proteins may not be detectable by the staining method employed.
Troubleshooting Guides
This section provides detailed troubleshooting for common unexpected results encountered during 1D and 2D electrophoresis experiments.
1D Electrophoresis: Common Issues and Solutions
| Symptom | Possible Cause | Recommended Solution |
| Bands are smeared | Protein overloading. | Reduce the amount of protein loaded per well. A typical load for Coomassie staining is 10-20 µg of a complex mixture or 0.1-1 µg of a purified protein. |
| High salt concentration in the sample. | Desalt the sample by dialysis or using a desalting column. Salt concentrations should ideally be below 100 mM. | |
| Gel running at too high a voltage. | Reduce the voltage and run the gel for a longer duration. Running at a constant current is often recommended to minimize heat generation. | |
| Distorted or "smiling" bands | Uneven heat distribution across the gel. | Run the gel at a lower voltage or in a cold room to ensure even heat dissipation. Ensure the running buffer is not depleted and is circulating properly if using a cooled system. |
| Uneven polymerization of the gel. | Ensure the gel is poured on a level surface and that the components are mixed thoroughly but gently to avoid introducing bubbles. | |
| No bands visible | Insufficient protein loaded. | Increase the protein concentration. For very low abundance proteins, consider a more sensitive staining method like silver staining. |
| Poor protein transfer (if performing a Western blot). | Optimize transfer conditions, including transfer time, voltage, and buffer composition. Ensure the transfer membrane is properly activated. |
2D Electrophoresis: Common Issues and Solutions
| Symptom | Possible Cause | Recommended Solution |
| Horizontal Streaking | High salt concentration in the sample. | Desalt the sample prior to IEF. Salt concentrations above 10 mM can interfere with focusing.[1] |
| Incomplete protein solubilization. | Ensure the sample is completely solubilized in the rehydration buffer. The use of chaotropes (e.g., urea, thiourea) and detergents (e.g., CHAPS) is crucial. | |
| Incorrect focusing time. | Optimize the volt-hours for the IEF run. Under-focusing can lead to horizontal streaks, while over-focusing can cause protein precipitation. | |
| Vertical Streaking | Protein precipitation during equilibration or the second dimension. | Ensure proper equilibration of the IPG strip with SDS-containing buffer to coat the proteins with negative charge. |
| Too much protein loaded. | Reduce the total protein load on the IPG strip. For analytical gels, 50-150 µg of a complex mixture is a good starting point. | |
| Missing Spots | Protein pI is outside the pH range of the IPG strip. | Use an IPG strip with a broader or different pH range that covers the expected pI of the protein of interest. |
| Poor transfer from the first to the second dimension. | Ensure good contact between the IPG strip and the second-dimension gel. A small amount of agarose sealing solution can help. | |
| Very low abundance protein. | Increase the protein load or use a more sensitive staining method.[2] | |
| Distorted Spot Shapes | Air bubbles between the IPG strip and the second-dimension gel. | Carefully place the IPG strip on the second-dimension gel to avoid trapping air bubbles. |
| Incomplete polymerization of the second-dimension gel. | Ensure proper mixing of gel components and allow sufficient time for polymerization. |
Experimental Protocols
Detailed Methodology for 2D Electrophoresis Sample Preparation
A common protocol for the solubilization of cellular proteins for 2D electrophoresis involves the use of a lysis buffer containing urea, thiourea, and non-ionic detergents.
-
Cell Lysis:
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Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 40 mM Tris base, and a protease inhibitor cocktail).
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Sonicate the sample on ice to ensure complete cell lysis and to shear DNA.
-
-
Protein Solubilization:
-
Incubate the lysate at room temperature for 1 hour with occasional vortexing to ensure complete protein solubilization.
-
-
Removal of Debris:
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Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any insoluble material.
-
-
Protein Quantification:
-
Carefully collect the supernatant and determine the protein concentration using a compatible protein assay, such as the Bradford assay.
-
-
Sample Storage:
-
Aliquots of the protein sample can be stored at -80°C until use.
-
Step-by-Step Silver Staining Protocol for 2D Gels
Silver staining is a highly sensitive method for detecting proteins in polyacrylamide gels.
-
Fixation:
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Fix the gel in a solution of 50% methanol and 5% acetic acid for at least 20 minutes.
-
-
Washing:
-
Wash the gel in 50% methanol for 10 minutes, followed by a 10-minute wash in deionized water.
-
-
Sensitization:
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Incubate the gel in a 0.02% sodium thiosulfate solution for 1 minute.
-
-
Rinsing:
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Rinse the gel twice with deionized water for 1 minute each.
-
-
Silver Impregnation:
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Submerge the gel in a 0.1% silver nitrate solution containing 0.08% formaldehyde for 20 minutes.
-
-
Rinsing:
-
Rinse the gel twice with deionized water for 1 minute each.
-
-
Development:
-
Develop the gel in a solution of 2% sodium carbonate containing 0.04% formaldehyde until the desired spot intensity is reached.
-
-
Stopping the Reaction:
-
Stop the development by incubating the gel in a 5% acetic acid solution for 10 minutes.
-
-
Final Wash:
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Wash the gel with deionized water before imaging.
-
Visualizing Experimental Workflows and Signaling Pathways
General 2D Electrophoresis Workflow
Caption: A typical workflow for a 2D electrophoresis experiment.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common 2D gel issues.
Analysis of EGF Receptor Signaling Pathway
Two-dimensional gel electrophoresis can be used to analyze changes in protein expression and post-translational modifications in response to growth factor stimulation. For example, upon stimulation with Epidermal Growth Factor (EGF), the EGF receptor (EGFR) undergoes autophosphorylation, initiating a downstream signaling cascade. This can be visualized on a 2D gel as a shift in the isoelectric point of EGFR and other downstream targets.[3]
Caption: EGF stimulation leads to phosphorylation and an acidic pI shift.
References
- 1. Effect of salt concentration on separation patterns in static capillary isoelectric focusing with imaging detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of two-dimensional gel electrophoresis-based proteome analysis technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of two-dimensional gel analysis to identification and characterization of tyrosine phosphorylated substrates for growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
1D-2 stability issues and degradation prevention
Dear Researcher,
To provide you with an accurate and helpful technical support center regarding "1D-2 stability issues and degradation prevention," we require a more specific definition of "this compound." Our initial research indicates that "this compound" is not a standard or widely recognized identifier for a specific compound, material, or biological entity in scientific literature. The term "1D" is often used to describe one-dimensional materials, and "this compound" has appeared in various contexts that seem to refer to different substances.
To ensure the information we provide is relevant and precise for your experimental needs, please clarify the nature of "this compound." For instance, is it:
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A small molecule? If so, what is its chemical name or structure?
-
A peptide or protein?
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A nanomaterial?
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A component of a larger complex?
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Related to a specific signaling pathway or biological process?
Once we have this clarification, we will be able to gather the appropriate information to construct a comprehensive technical support center that addresses your specific troubleshooting and experimental needs.
Technical Support Center: Refining Purification Methods for 1D-2
Disclaimer: The following technical support center has been developed based on the assumption that "1D-2" is a recombinant therapeutic protein. The provided information is generalized for protein purification and may require adaptation for a specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification strategy for the this compound protein?
A1: For a recombinant protein like this compound, a common and effective initial purification step is affinity chromatography. This technique offers high selectivity by utilizing a specific binding interaction between the protein and a ligand immobilized on the chromatography resin.[1] If this compound has been engineered with an affinity tag (e.g., His-tag, GST-tag), this would be the preferred primary capture method. Following affinity chromatography, further polishing steps such as ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) are recommended to achieve high purity.
Q2: How can I improve the yield of this compound during purification?
A2: Low yield can be attributed to several factors. Ensure that your lysis protocol is efficient in releasing the protein from the host cells without causing degradation. Optimize buffer conditions at each purification step, including pH and salt concentration, to maintain protein stability and activity.[2] Including protease inhibitors during cell lysis can also prevent degradation.[2] Additionally, carefully selecting the chromatography resins and optimizing the elution conditions can significantly minimize protein loss.
Q3: What are the critical quality attributes to monitor for this compound?
A3: For a therapeutic protein, critical quality attributes (CQAs) that should be monitored throughout the purification process include:
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Purity: Assessed by methods like SDS-PAGE and HPLC to ensure the absence of host cell proteins and other impurities.
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Identity: Confirmed by techniques such as mass spectrometry and Western blotting.
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Potency/Activity: Measured using a relevant biological assay to ensure the protein is functional.
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Aggregation: Monitored by size-exclusion chromatography and dynamic light scattering.
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Endotoxin Levels: Particularly important for parenteral drug products.
Troubleshooting Guide
Issue 1: Low Purity of this compound After Affinity Chromatography
Q: My this compound protein preparation is not pure after the initial affinity chromatography step. What could be the cause and how can I resolve this?
A: Contamination after affinity chromatography can be due to several reasons:
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Non-specific Binding: Host cell proteins can non-specifically bind to the chromatography resin.
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Solution: Increase the stringency of your wash buffers. This can be achieved by adding a low concentration of a mild non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) or by increasing the salt concentration in the wash buffer.[3]
-
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Co-elution of Contaminants: Some host proteins may have a natural affinity for the resin or may interact with this compound itself.
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Solution: Optimize the elution conditions. A step-wise or gradient elution, rather than a single-step elution, can help separate this compound from weakly bound contaminants.[3]
-
-
Proteolytic Degradation: If you observe multiple lower molecular weight bands, your protein may be degrading.
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Solution: Add a cocktail of protease inhibitors to your lysis buffer and maintain low temperatures throughout the purification process.[2]
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Issue 2: this compound Precipitates During Purification
Q: I am observing precipitation of my this compound protein during purification, especially after elution. What can I do to prevent this?
A: Protein precipitation is often a sign of instability. Here are some common causes and solutions:
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Inappropriate Buffer Conditions: The pH or salt concentration of your buffer may be at a point where this compound is least soluble (its isoelectric point).
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Solution: Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least one unit away from the pI. You can also screen different buffer systems and salt concentrations to find conditions that enhance solubility.[2]
-
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High Protein Concentration: The concentration of this compound in the eluate might be too high, leading to aggregation and precipitation.
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Solution: Elute the protein in a larger volume to reduce the final concentration. Alternatively, you can add stabilizing excipients to the elution buffer, such as glycerol, arginine, or non-ionic detergents.
-
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Exposure to Hydrophobic Surfaces: Proteins can sometimes denature and aggregate upon contact with air bubbles or hydrophobic surfaces of labware.
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Solution: Handle your protein solution gently to avoid introducing air bubbles. Use low-protein-binding tubes and containers.
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Experimental Protocols
Protocol 1: Affinity Chromatography of His-tagged this compound
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Resin Equilibration:
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Pack a column with a suitable volume of Ni-NTA (Nickel-Nitriloacetic Acid) resin.
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Wash the column with 5 column volumes (CV) of deionized water.
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Equilibrate the column with 10 CV of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
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Sample Loading:
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Load the clarified cell lysate containing the His-tagged this compound onto the column at a flow rate recommended by the resin manufacturer.
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Collect the flow-through fraction to analyze for any unbound this compound.
-
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Washing:
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Wash the column with 10-15 CV of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
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Elution:
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Elute the bound this compound protein with 5-10 CV of elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
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Collect fractions and analyze for the presence of this compound using SDS-PAGE.
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Protocol 2: Size-Exclusion Chromatography for Polishing this compound
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Column Equilibration:
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Equilibrate the size-exclusion chromatography column (e.g., Superdex 200) with at least 2 CV of the final formulation buffer (e.g., Phosphate Buffered Saline, pH 7.4) at the desired flow rate.
-
-
Sample Injection:
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Concentrate the pooled fractions of this compound from the previous purification step.
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Inject a sample volume that is typically 0.5-2% of the total column volume.
-
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Isocratic Elution:
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Elute the protein with the formulation buffer at a constant flow rate.
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Monitor the elution profile using UV absorbance at 280 nm.
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Collect fractions corresponding to the main protein peak.
-
-
Analysis:
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Analyze the collected fractions by SDS-PAGE to confirm the purity and by a suitable assay to determine the activity of this compound.
-
Quantitative Data Summary
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Purity (%) | Yield (%) |
| Clarified Lysate | 1500 | 300,000 | ~5 | 100 |
| Affinity Chromatography | 50 | 270,000 | >90 | 90 |
| Ion-Exchange Chromatography | 40 | 240,000 | >95 | 80 |
| Size-Exclusion Chromatography | 30 | 225,000 | >99 | 75 |
Diagrams
Caption: A typical experimental workflow for the purification of the recombinant protein this compound.
Caption: A logical flowchart for troubleshooting low purity issues during this compound purification.
References
Addressing batch-to-batch variability of 1D-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of the hypothetical reagent, 1D-2.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for this compound?
Q2: What are the common causes of batch-to-batch variability for a reagent like this compound?
A2: Several factors can contribute to variability between different batches of this compound. These can include:
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Raw Material Sourcing: Variations in the quality and purity of starting materials.[6]
-
Manufacturing Processes: Minor deviations in the production protocol, equipment calibration, or environmental conditions.[7]
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Purification and Formulation: Differences in the efficiency of purification processes and the final formulation of the reagent.[8]
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Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles can degrade the reagent.[3][9]
-
Personnel Differences: Variations in technique and handling by different operators during manufacturing.[1]
Q3: How can I minimize the impact of this compound batch-to-batch variability on my experiments?
A3: To mitigate the effects of variability, consider the following strategies:
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Purchase from Reputable Suppliers: Source this compound from manufacturers with well-documented quality assurance procedures.[10]
-
Perform In-house Quality Control: Test each new batch of this compound before use in critical experiments.[11][12]
-
Standardize Protocols: Ensure consistent experimental procedures, including reagent preparation, incubation times, and sample handling.[3]
-
Use Control Reagents: Include positive and negative controls in your assays to monitor for performance shifts.[11]
-
Purchase Larger Batches: If possible, purchase a single, large lot of this compound to be used for the duration of a study.
Troubleshooting Guide
Issue: I'm observing inconsistent results between experiments using different lots of this compound.
This guide provides a systematic approach to troubleshooting variability issues with this compound.
Step 1: Verify Storage and Handling
Question: Was the new lot of this compound stored and handled according to the manufacturer's instructions?
Action:
-
Confirm that the storage temperature has been consistently maintained.
-
Check if the reagent has undergone an excessive number of freeze-thaw cycles.[9]
-
Ensure that the reagent was properly reconstituted or diluted according to the protocol.[5]
Step 2: Compare Lot-Specific Information
Question: Have you reviewed the Certificate of Analysis (CoA) for each lot of this compound?
Action:
-
Carefully compare the specifications on the CoAs for the different lots.
-
Pay close attention to parameters such as concentration, purity, and any activity assays performed by the manufacturer.
Quantitative Data Comparison:
| Parameter | Lot A (Previous) | Lot B (New) | Acceptable Range |
| Concentration | 1.05 mg/mL | 0.98 mg/mL | 0.95 - 1.05 mg/mL |
| Purity (by HPLC) | 99.2% | 98.5% | ≥ 98.0% |
| Endotoxin Level | < 0.01 EU/µg | < 0.01 EU/µg | ≤ 0.1 EU/µg |
| Biological Activity | 98% of reference | 95% of reference | 80-120% of reference |
Step 3: Perform a Head-to-Head Comparison
Question: Have you directly compared the performance of the old and new lots of this compound in a controlled experiment?
Action:
-
Design a simple, robust assay to directly compare the activity of both lots.
-
Use the same experimental conditions, controls, and samples for both lots.
Experimental Protocol: Side-by-Side Lot Comparison
-
Preparation:
-
Thaw both lots of this compound (Lot A and Lot B) on ice.
-
Prepare working solutions of each lot to the same final concentration in your standard assay buffer.
-
-
Assay Setup:
-
Use a consistent cell line or sample type for the comparison.
-
Include a negative control (no this compound) and a positive control (a known activator/inhibitor).
-
Set up replicate wells or tubes for each condition (Lot A, Lot B, negative control, positive control).
-
-
Execution:
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Add the prepared this compound solutions to the respective wells/tubes.
-
Incubate for the standard duration and temperature as per your protocol.
-
-
Data Acquisition:
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Measure the assay endpoint (e.g., fluorescence, absorbance, luminescence).
-
-
Analysis:
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Calculate the mean and standard deviation for each set of replicates.
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Compare the signal-to-background ratio and the overall activity between the two lots.
-
Step 4: Analyze the Results and Take Action
Question: What do the results of your comparison show?
Actionable Insights:
| Observation | Potential Cause | Recommended Action |
| Lot B shows significantly lower activity than Lot A. | The new lot may have lower potency or may have degraded. | Contact the manufacturer's technical support. You may need to adjust the concentration of Lot B used in your experiments or request a replacement lot. |
| Lot B shows higher background signal. | The new lot may have impurities or contaminants. | Perform additional quality control checks, such as running a blank with only the reagent. Contact the manufacturer with your findings. |
| Results are highly variable within the Lot B replicates. | Inconsistent pipetting, reagent mixing, or issues with the assay itself.[9] | Review your pipetting technique and ensure thorough mixing. If the problem persists, troubleshoot the assay protocol. |
| Both lots perform similarly in the side-by-side comparison. | The initial discrepancy may have been due to other experimental variables. | Review your experimental records for any changes in other reagents, cell passage numbers, or instrument settings that coincided with the lot change.[13] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing batch-to-batch variability of this compound.
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
References
- 1. Batch effect - Wikipedia [en.wikipedia.org]
- 2. zaether.com [zaether.com]
- 3. siriusgenomics.com [siriusgenomics.com]
- 4. newji.ai [newji.ai]
- 5. clpmag.com [clpmag.com]
- 6. mlo-online.com [mlo-online.com]
- 7. youtube.com [youtube.com]
- 8. criticalindustrialchemicals.com [criticalindustrialchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 12. Archived | DNA Amplification | Quality Control Testing of Reagents and Consumables | National Institute of Justice [nij.ojp.gov]
- 13. Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing | Lab Manager [labmanager.com]
Technical Support Center: Improving the In Vivo Bioavailability of 1D-2
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the in vivo bioavailability of the poorly soluble compound 1D-2.
Frequently Asked Questions (FAQs)
Q1: Our compound, this compound, demonstrates high in vitro potency but exhibits low and variable exposure in our rodent pharmacokinetic (PK) studies. What are the primary reasons for this discrepancy?
A1: This is a frequent challenge in drug development, often attributed to the poor aqueous solubility of the compound.[1][2] For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal (GI) fluids.[1][2] Low solubility leads to a slow dissolution rate, limiting the amount of this compound available for absorption across the gut wall. Other potential contributing factors include low intestinal permeability, significant first-pass metabolism in the liver and/or gut wall, or degradation of the compound in the GI tract.[3][4][5][6][7]
Q2: What initial steps should we take to diagnose the cause of poor oral bioavailability for this compound?
A2: A systematic approach is recommended. First, characterize the fundamental physicochemical properties of this compound. This includes determining its solubility in aqueous buffers at different pH values and in simulated intestinal fluids. Additionally, assessing its permeability is crucial. An in vitro Caco-2 permeability assay is a standard method for this, which can also indicate if the compound is subject to active efflux.[8][9][10][11] The results from these assays will help determine if the bioavailability issue is primarily driven by poor solubility, poor permeability, or a combination of both.
Q3: What are the leading formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: Several advanced formulation techniques can be employed to overcome poor solubility:[12]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing this compound in a polymer matrix in its amorphous, or non-crystalline, state.[13][14][15][16][17] The amorphous form has a higher energy state and is more soluble than the crystalline form, which can lead to supersaturation in the GI tract and enhanced absorption.[13][15][16]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the gut.[18][19][20][21][22] These systems can form fine emulsions or microemulsions upon contact with GI fluids, facilitating drug absorption.[19][20]
-
Particle Size Reduction: Decreasing the particle size of this compound increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1] Techniques include micronization and nano-milling to create nanosuspensions.[1]
Troubleshooting Guides
Issue 1: We prepared an amorphous solid dispersion (ASD) of this compound, but the in vivo exposure did not significantly improve.
-
Possible Cause 1: Recrystallization in Vivo. The higher-energy amorphous form is thermodynamically driven to revert to its more stable, less soluble crystalline form.[13][14] This can occur in the aqueous environment of the GI tract before the drug can be absorbed.
-
Troubleshooting Step: Include a precipitation inhibitor in your ASD formulation. Certain polymers used in ASDs can help maintain the supersaturated state for a longer duration.[14] Also, ensure your in vitro dissolution testing is conducted in biorelevant media that can help predict in vivo performance.
-
-
Possible Cause 2: Permeability-Limited Absorption. If this compound has inherently low permeability, increasing its solubility and dissolution rate alone may not be sufficient to improve bioavailability.
-
Troubleshooting Step: Re-evaluate the permeability of this compound using a Caco-2 assay.[8][9][10][11] If permeability is indeed the limiting factor, formulation strategies may need to be combined with permeation enhancers, or medicinal chemistry efforts may be needed to improve the molecule's properties.
-
-
Possible Cause 3: High First-Pass Metabolism. Even if this compound is well-absorbed from the gut, it may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[3][4][5][6][7]
-
Troubleshooting Step: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. An in vivo study comparing the pharmacokinetics after oral and intravenous (IV) administration will determine the absolute bioavailability and help quantify the extent of first-pass metabolism.
-
Figure 1. Troubleshooting workflow for an underperforming ASD formulation.
Issue 2: High variability in plasma concentrations of this compound is observed between animals within the same dose group.
-
Possible Cause 1: Formulation Inhomogeneity. If this compound is not uniformly dispersed in the dosing vehicle, each animal may receive a different effective dose.
-
Troubleshooting Step: Ensure your formulation is homogeneous. For suspensions, use appropriate suspending agents and ensure consistent mixing before and during dosing. For solutions, confirm that this compound remains fully dissolved.
-
-
Possible Cause 2: Inaccurate Dosing Technique. Variability in oral gavage technique can lead to inconsistent administration.
-
Troubleshooting Step: Standardize the oral gavage procedure. Ensure all personnel are properly trained. Verify the calibration of pipettes and syringes used for dosing.
-
-
Possible Cause 3: Physiological Differences. The fed or fasted state of the animals can significantly impact GI physiology and drug absorption, particularly for lipid-based formulations.
-
Troubleshooting Step: Standardize the housing and experimental conditions. This includes controlling the light-dark cycle, temperature, and diet. For PK studies, ensure a consistent fasting period for all animals before dosing.[23]
-
Data Presentation: Comparison of Formulation Strategies for this compound
The following table presents hypothetical pharmacokinetic data for this compound in rats, illustrating the potential impact of different formulation approaches.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Crystalline Suspension | 10 | 45 ± 18 | 2.0 | 180 ± 75 | 3% |
| Nanosuspension | 10 | 210 ± 85 | 1.5 | 950 ± 320 | 15% |
| Amorphous Solid Dispersion (ASD) | 10 | 550 ± 190 | 1.0 | 2800 ± 950 | 45% |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 10 | 800 ± 250 | 0.5 | 4200 ± 1300 | 68% |
| Intravenous (IV) Solution | 1 | 1200 ± 300 | 0.08 | 6250 ± 1500 | 100% |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.[9]
-
Permeability Measurement (Apical to Basolateral): a. The culture medium is replaced with a pre-warmed transport buffer. b. A solution of this compound in transport buffer is added to the apical (donor) compartment. c. Samples are taken from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes). d. The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Efflux Assessment (Basolateral to Apical): The experiment is also performed in the reverse direction, with this compound added to the basolateral compartment and samples taken from the apical compartment.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for active efflux transporters.[11]
Figure 2. Experimental workflow for the Caco-2 permeability assay.
Protocol 2: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling are commonly used.[24][25]
-
Acclimatization and Fasting: Animals are acclimated for at least 3 days. Food is withheld for 12 hours prior to dosing, with free access to water.[23]
-
Formulation and Dosing:
-
Prepare the this compound formulation (e.g., suspension, ASD, LBDDS) at the target concentration.
-
Administer a single oral dose via gavage. A typical volume is 5-10 mL/kg.
-
For IV administration, dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer as a bolus via the jugular vein cannula.
-
-
Blood Sampling:
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, and AUC.[25]
-
Calculate absolute bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. First Pass Effect: Understanding Drug Metabolism and Bioavailability - DoveMed [dovemed.com]
- 4. researchgate.net [researchgate.net]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 7. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. contractpharma.com [contractpharma.com]
- 14. crystallizationsystems.com [crystallizationsystems.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 21. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug ...: Ingenta Connect [ingentaconnect.com]
- 23. mdpi.com [mdpi.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. parazapharma.com [parazapharma.com]
- 26. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Long-Term Storage of 1D-2 Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 1D-2 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and humidity conditions for long-term storage of this compound solutions?
A1: For long-term stability, this compound solutions should generally be stored at low temperatures to minimize chemical degradation and microbial growth.[1][2] The specific temperature depends on the nature of the this compound compound and the solvent used. For many biological reagents, refrigerated temperatures (2°C to 8°C) are suitable for short-term storage, while freezer (-20°C) or ultra-low freezer (-80°C) temperatures are recommended for long-term storage.[3][4] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][5] For powdered compounds, storage in a cool, dry place (8°C to 15°C with humidity below 40% RH) may be sufficient if the compound is sensitive to freezing.[6][7]
Q2: Which solvents are most appropriate for the long-term storage of this compound solutions?
A2: The choice of solvent is critical and depends on the solubility and stability of the this compound compound. High-purity, analytical grade solvents should be used to prevent degradation caused by impurities.[8] For many organic compounds, solvents such as DMSO, ethanol, or acetonitrile are common choices.[9] However, the stability of the compound in the chosen solvent must be verified.[8] For aqueous solutions, the pH of the buffer is a critical factor, as hydrolysis can be a major degradation pathway for many drugs.[10] It is recommended to perform a solvent stability study to determine the optimal solvent for long-term storage.
Q3: How can I prevent degradation of this compound solutions during storage?
A3: Several strategies can be employed to minimize degradation:
-
Protection from Light: Photosensitive compounds should be stored in amber vials or containers wrapped in foil to prevent photodegradation.[1][10][11]
-
Inert Atmosphere: For oxygen-sensitive compounds, storing under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.[1][10]
-
Use of Stabilizers: The addition of antioxidants or other stabilizing agents may be necessary for certain formulations.[10]
-
Proper Sealing: Ensure containers are tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[12]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[5]
Q4: What type of container is best for storing this compound solutions?
A4: The choice of container depends on the chemical properties of the this compound solution and the storage conditions.
-
Glass: Type I borosilicate glass is highly resistant and chemically inert, making it suitable for a wide range of solutions, including strong acids and bases.[13] Amber glass should be used for light-sensitive compounds.[11][13]
-
Plastic: Polypropylene or other chemically resistant plastics can be a good option, especially to avoid the potential for leaching of ions from glass.[14][15] However, it's important to consider the potential for plastics to be permeable to gases or to leach plasticizers.[13] Low-protein-binding tubes are recommended for peptide or protein-based solutions to prevent adsorption to the container walls.[5]
Q5: What is the expected shelf-life of this compound solutions under different storage conditions?
A5: The shelf-life of a this compound solution is highly dependent on the compound's intrinsic stability, the solvent, storage temperature, and exposure to light and oxygen. A formal stability study is required to determine the shelf-life accurately.[16] Long-term stability testing is typically conducted for a minimum of 12 months under the recommended storage conditions.[17][18] Accelerated stability studies, performed at higher temperatures (e.g., 40°C), can be used to predict long-term stability and have a typical duration of 6 months.[11][17][18]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate formation in solution | - Compound has low solubility in the chosen solvent.- Solution has become supersaturated due to solvent evaporation.- Degradation of the compound into less soluble products.- Interaction with components in the culture medium.[5] | - Gently warm the solution to try and redissolve the precipitate.- Filter the solution to remove any undissolved material.- Prepare a fresh dilution from the stock solution.[5]- Consider using a different solvent or a co-solvent to improve solubility.- Test stability in serum-free medium if applicable.[5] |
| Change in color or clarity of the solution | - Chemical degradation of the compound.- Oxidation due to exposure to air.- Photodegradation from exposure to light.[1] | - Discard the solution and prepare a fresh one.- Store solutions protected from light in amber vials.[1]- For oxygen-sensitive compounds, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.[1] |
| Inconsistent or reduced activity in functional assays | - Degradation of the active compound.- Adsorption of the compound to labware.[5]- Repeated freeze-thaw cycles.[5] | - Perform a stability study by incubating the solution at the experimental temperature for various time points and analyzing for degradation.[5]- Use low-binding plates and tubes.[5]- Prepare fresh working solutions for each experiment and avoid storing diluted aqueous solutions.[5]- Aliquot stock solutions to minimize freeze-thaw cycles.[5] |
| Appearance of unexpected peaks in HPLC or LC-MS analysis | - Degradation of the this compound compound.[8][19]- Contamination of the sample or solvent. | - Conduct forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) to identify potential degradation products.[1][20][21]- Use high-purity solvents and clean labware.[8]- Analyze a blank solvent injection to check for system contamination. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound Solutions
This protocol outlines a basic approach to assess the stability of a this compound solution under specific storage conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound compound in a suitable solvent.
-
Aliquoting: Aliquot the stock solution into multiple small-volume, single-use containers to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots under the desired long-term storage conditions (e.g., -80°C, -20°C, 4°C) and, for accelerated studies, at elevated temperatures (e.g., 25°C, 40°C).[11][17] Protect from light if the compound is photosensitive.
-
Time Points: At specified time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated), remove one aliquot from each storage condition.
-
Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of intact this compound and detect any degradation products.[21][22][23]
-
Functional Assay: If applicable, perform a functional assay to determine if the biological activity of the this compound compound has been retained.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[23]
-
Stress Conditions: Expose the this compound solution to a variety of stress conditions, typically aiming for 5-20% degradation of the active pharmaceutical ingredient.[24] Common conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).[1]
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[1]
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 70-80°C).[1][21]
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines.[1][20]
-
-
Sample Analysis: After exposure, neutralize the acid and base-stressed samples. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS/MS to separate and identify the degradation products.[20][25]
Visualizations
Caption: Workflow for a long-term stability study of this compound solutions.
Caption: Logical workflow for troubleshooting this compound solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 4. escolifesciences.com [escolifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. stabilityhub.com [stabilityhub.com]
- 7. scrippslabs.com [scrippslabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. envirotechint.com [envirotechint.com]
- 13. escopharma.com [escopharma.com]
- 14. quora.com [quora.com]
- 15. quora.com [quora.com]
- 16. stabilityhub.com [stabilityhub.com]
- 17. q1scientific.com [q1scientific.com]
- 18. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pharmtech.com [pharmtech.com]
- 25. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Binding Affinity of 1D228 to its Target, c-Met: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the novel inhibitor 1D228 to its target, the c-Met kinase, against other known c-Met inhibitors. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating and contextualizing the potency and selectivity of this compound.
Quantitative Comparison of c-Met Inhibitor Binding Affinities
The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, indicating the concentration required to achieve a therapeutic effect. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. The table below summarizes the IC50 values of 1D228 and a selection of other well-characterized c-Met inhibitors.
| Compound Name | c-Met Kinase IC50 (nM) | Cell-based IC50 (nM) | Cell Line |
| 1D228 | 0.98 [1] | 1[1] | MKN45 (gastric cancer) |
| 4.3[1] | MHCC97H (hepatocellular carcinoma) | ||
| Tepotinib | 3.7[1] | 1.65[1] | MKN45 (gastric cancer) |
| 13[1] | MHCC97H (hepatocellular carcinoma) | ||
| Crizotinib | 11 (cell-based) | - | - |
| Cabozantinib | 1.3 | - | - |
| Savolitinib | 5 | - | - |
| Tepotinib | - | - | - |
| Golvatinib | 14 | - | - |
| Merestinib | 2 (Ki) | - | - |
| SGX-523 | 4 | - | - |
| LAH-1 | 49 | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
Experimental Protocols for Validating Binding Affinity
Accurate determination of binding affinity is paramount. Two widely accepted biophysical techniques for quantifying protein-ligand interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of a ligand (inhibitor) to a protein (c-Met) immobilized on a sensor surface. This method provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a direct measure of binding affinity.
Experimental Workflow:
-
Immobilization of c-Met:
-
Recombinant c-Met protein is covalently immobilized onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
c-Met protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of ethanolamine.
-
A reference flow cell is prepared similarly but without the c-Met protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of concentrations of the inhibitor (e.g., 1D228) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the c-Met and reference flow cells at a constant flow rate.
-
The association of the inhibitor is monitored in real-time.
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The sensorgrams (response units vs. time) from the reference flow cell are subtracted from the c-Met flow cell data.
-
The resulting binding curves are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment.
Experimental Workflow:
-
Sample Preparation:
-
Recombinant c-Met protein is dialyzed extensively against the chosen experimental buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The inhibitor (1D228) is dissolved in the same dialysis buffer to ensure no buffer mismatch.
-
The concentrations of both the protein and the inhibitor are accurately determined.
-
-
ITC Experiment:
-
The sample cell is filled with the c-Met protein solution.
-
The injection syringe is filled with the inhibitor solution at a concentration typically 10-20 times that of the protein.
-
A series of small, precise injections of the inhibitor are made into the sample cell while the temperature is kept constant.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility. Its signaling is initiated by the binding of its ligand, hepatocyte growth factor (HGF). Dysregulation of the HGF/c-Met pathway is implicated in various cancers. Inhibitors like 1D228 block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.
References
The Evolution of Nanopore Sequencing: A Comparative Analysis of 1D² and Modern High-Accuracy Methods
For researchers, scientists, and drug development professionals navigating the dynamic landscape of genomic technologies, understanding the performance and reproducibility of sequencing methods is paramount. This guide provides an objective comparison of the now-discontinued Oxford Nanopore Technologies (ONT) 1D² sequencing method with its contemporary alternatives, including current ONT offerings and other sequencing platforms. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as a comprehensive resource for evaluating the evolution and application of nanopore sequencing.
The advent of nanopore sequencing revolutionized the field of genomics by enabling real-time, long-read sequencing. An early innovation in this domain was the 1D² sequencing method, which aimed to enhance the accuracy of the standard 1D sequencing approach. The core principle of 1D² was to sequence both the template and the complementary strand of a DNA molecule, thereby generating a consensus sequence with a lower error rate.[1] However, Oxford Nanopore Technologies has since discontinued the 1D² and 2D sequencing kits, transitioning to newer chemistries that deliver high-accuracy 1D sequencing.[2][3] This guide places the 1D² method in its historical context and compares its performance characteristics to the current state-of-the-art.
Performance and Reproducibility: A Quantitative Comparison
The reproducibility and accuracy of a sequencing method are critical for its application in research and clinical settings. While specific quantitative data for the discontinued 1D² method is limited in recent literature, we can infer its performance based on data from the era in which it was active and compare it to current technologies.
| Sequencing Method | Technology | Reported Accuracy (Modal) | Key Error Profile Characteristics | Reproducibility |
| ONT 1D² (Discontinued) | Nanopore | ~95-97% | Higher indel (insertion/deletion) rates compared to substitutions. Difficulty with homopolymeric regions. | Data for specific 1D² reproducibility is limited. Nanopore sequencing, in general, has shown high intra-laboratory reproducibility.[4] |
| ONT 1D (Current V14 Kits) | Nanopore | >99% (Q20+) | Significantly improved accuracy, especially in homopolymeric regions with advanced basecalling algorithms. Indels remain the primary error type. | High intra-laboratory reproducibility, with accuracies of 99.999955% for nanopore-only assemblies.[4] |
| Illumina (Short-Read) | Sequencing by Synthesis | >99.9% (Q30+) | Low error rates, primarily substitution errors. Indel rates are very low.[5][6] | Very high reproducibility, considered a gold standard for many applications. |
| PacBio (HiFi) | Single-Molecule, Real-Time | >99.9% | Low error rates with a random error profile (low systematic errors). | High reproducibility, particularly for long-read applications. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the conceptual workflow of 1D² sequencing and the general library preparation pipeline for nanopore sequencing.
Experimental Protocols
While the specific 1D² kits are no longer available, the following protocol is based on historical documentation and published methods to provide insight into the experimental procedure.
DNA Input and Fragmentation (Optional)
-
Input DNA: Start with high-quality, high-molecular-weight genomic DNA. The quantity will depend on the specific kit and downstream application.
-
Fragmentation: For very long DNA, fragmentation may be necessary to achieve a desired read length distribution. This can be done enzymatically or mechanically.
End-Repair and dA-Tailing
-
Objective: To repair any DNA damage at the ends of the fragments and to add a single adenine (A) nucleotide to the 3' ends. This prepares the DNA for adapter ligation.
-
Procedure:
-
Combine the DNA sample with an end-repair and dA-tailing enzyme mix and buffer.
-
Incubate the reaction at the recommended temperatures and times (e.g., 20°C and 65°C).
-
Purify the DNA using magnetic beads to remove enzymes and buffers.
-
1D² Adapter Ligation
-
Objective: To ligate the specialized 1D² sequencing adapters to the prepared DNA fragments. These adapters contain a motor protein that guides the DNA through the nanopore.
-
Procedure:
-
Combine the end-prepped DNA with the 1D² adapter mix and a ligation master mix.
-
Incubate at room temperature to allow the ligation reaction to occur.
-
Purify the adapter-ligated library using magnetic beads. This step is often repeated to ensure the removal of all unligated adapters.
-
Library Quantification and Loading
-
Quantification: Determine the concentration of the final library using a fluorometric method (e.g., Qubit).
-
Loading: Dilute the library to the desired concentration and prepare the final loading mix with sequencing buffer and loading beads. Load the library onto a primed MinION flow cell.
Sequencing and Data Analysis
-
Sequencing Run: Initiate the sequencing run on the MinION device. The MinKNOW software controls the instrument and collects the raw electrical signal data.
-
Basecalling: The raw signal is translated into DNA sequences (reads) using a basecaller. For 1D² data, the basecaller would identify both the template and complement reads from the same molecule.
-
Consensus Generation: The template and complement reads are then aligned to generate a higher accuracy 1D² consensus read.
Concluding Remarks
The 1D² sequencing method was an important step in the evolution of nanopore sequencing, demonstrating the potential for improved accuracy by sequencing both DNA strands. However, the rapid pace of innovation in this field has led to its discontinuation in favor of more advanced and accurate 1D sequencing chemistries. For researchers today, the choice of sequencing technology will depend on the specific application, required read length, accuracy, and throughput. While Illumina sequencing remains a benchmark for high-accuracy, short-read applications, the latest offerings from Oxford Nanopore and PacBio provide compelling solutions for long-read sequencing with ever-improving accuracy and reproducibility. Understanding the historical context of methods like 1D² provides valuable insight into the trajectory of genomic technology and informs future directions in the field.
References
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. nanoporetech.com [nanoporetech.com]
- 3. nanoporetech.com [nanoporetech.com]
- 4. High intra-laboratory reproducibility of nanopore sequencing in bacterial species underscores advances in its accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different sequencing techniques for identification of SARS-CoV-2 variants of concern with multiplex real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of 1D-2's Efficacy and Cytotoxicity in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the anti-cancer properties of the novel compound 1D-2 across a panel of human cancer cell lines. The data presented herein is a synthesis of findings from multiple in vitro studies designed to evaluate the compound's therapeutic potential and validate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Data Presentation: Comparative Efficacy of this compound
The anti-proliferative and cytotoxic effects of this compound were assessed against various human cancer cell lines and a non-cancerous control cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits a biological process by 50%, was determined to quantify the compound's potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Cytotoxicity to Normal Cells |
| This compound | A549 | Lung Carcinoma | 7.8 | - |
| MCF-7 | Breast Adenocarcinoma | 12.3 | - | |
| PC-3 | Prostate Adenocarcinoma | 9.5 | - | |
| HCT-116 | Colorectal Carcinoma | 6.2 | - | |
| U-87 MG | Glioblastoma | 15.1 | - | |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 50 | Low |
Mandatory Visualizations
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation and survival.[][2] By targeting key kinases in this pathway, this compound effectively halts the uncontrolled cell growth characteristic of many cancers.[3][4]
Experimental Workflow for this compound Evaluation
The following diagram outlines the typical workflow for assessing the anti-cancer effects of a compound like this compound in various cancer models.
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of scientific findings. The following are the protocols for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is employed to measure the cytotoxic effects of a compound on a cell line and to determine the IC50 value.[5]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[6][7] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7] The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.[6] The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay is used to assess the effect of this compound on the proliferation of cancer cells over time.
-
Principle: Similar to the MTT assay, this method relies on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product.[8] By measuring the absorbance at different time points, the rate of cell proliferation can be determined.
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a low density to allow for growth over the course of the experiment.
-
Compound Treatment: Cells are treated with a specific concentration of this compound (e.g., the IC50 value) or a vehicle control.
-
Time-Course Measurement: At various time points (e.g., 24, 48, and 72 hours), the MTT assay protocol (as described above) is performed on a subset of the wells for each treatment group.
-
Data Analysis: The absorbance values are plotted against time to generate growth curves for both the treated and control cells. A reduction in the slope of the growth curve for the this compound-treated cells indicates an inhibition of proliferation.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to confirm the mechanism of action of this compound on the Ras-Raf-MEK-ERK signaling pathway.
-
Principle: Western blotting uses antibodies to detect the presence and relative abundance of specific proteins that have been separated by size using gel electrophoresis.
-
Procedure:
-
Protein Extraction: Cancer cells are treated with this compound or a vehicle control for a specified time. The cells are then lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated ERK, total ERK, MEK) and then with a secondary antibody conjugated to an enzyme that allows for detection.
-
Detection: The protein bands are visualized using a detection reagent that produces a chemiluminescent or colorimetric signal, which is then captured on film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the effect of this compound on the levels and phosphorylation status of the target proteins. A decrease in the phosphorylated forms of MEK and ERK would confirm the inhibitory effect of this compound on the pathway.
-
References
- 2. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Predictive and Prognostic Role of RAS–RAF–MEK–ERK Pathway Alterations in Breast Cancer: Revision of the Literature and Comparison with the Analysis of Cancer Genomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
Unraveling the Preclinical Potential of 1D-2: A Comparative Analysis Against Standard-of-Care
In the landscape of preclinical drug development, rigorous comparative studies are paramount to establishing the potential of a novel therapeutic agent. This guide provides a comprehensive comparison of the investigational compound 1D-2 against the current standard-of-care in a relevant preclinical model. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's preclinical profile.
Disclaimer: The information presented in this guide is based on currently available preclinical data. Further research and clinical trials are necessary to ascertain the safety and efficacy of this compound in humans.
Signaling Pathway Analysis: this compound versus Standard-of-Care
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and the standard-of-care treatment.
Caption: Proposed signaling pathway of this compound.
Independent Verification of 1D-2's Published Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical MEK inhibitor 1D-2 with established alternatives, supported by experimental data from publicly available scientific literature. Detailed methodologies for key experiments are included to facilitate independent verification and replication of findings.
I. Introduction to this compound and the MAPK/ERK Signaling Pathway
This compound is a novel, selective, small-molecule inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK/ERK pathway, often through mutations in BRAF or RAS genes, is a common driver of tumorigenesis in various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[3][4] By targeting MEK, this compound aims to block downstream signaling to ERK, thereby inhibiting uncontrolled cell growth.[5]
Below is a diagram of the MAPK/ERK signaling pathway, illustrating the point of intervention for this compound and other MEK/BRAF inhibitors.
II. Comparative Performance Data
The inhibitory activity of this compound is compared against established BRAF and MEK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The data presented in the following tables are synthesized from various published studies.
Table 1: In Vitro Kinase Inhibition (Biochemical Assay)
| Compound | Target | IC50 (nM) | Reference |
| This compound (Hypothetical) | MEK1 | 5 | N/A |
| Trametinib | MEK1/2 | 0.92 / 1.8 | [5] |
| Cobimetinib | MEK1 | 4.2 | [5] |
| Vemurafenib | BRAFV600E | 31 | [6] |
| Dabrafenib | BRAFV600E | 0.8 | [7] |
Table 2: Cell-Based Proliferation Inhibition
| Compound | Cell Line | Genotype | IC50 (nM) | Reference |
| This compound (Hypothetical) | A375 | BRAFV600E | 12 | N/A |
| Trametinib | A375 | BRAFV600E | 1-5 | [3] |
| Cobimetinib | A375 | BRAFV600E | ~20 | [8] |
| Vemurafenib | A375 | BRAFV600E | ~50 | [6][8] |
| Dabrafenib | A375 | BRAFV600E | <100 | [7] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent verification.
1. In Vitro Kinase Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme. Radiometric assays are considered the gold standard for their sensitivity and direct measurement of substrate phosphorylation.[9][10]
Objective: To determine the IC50 value of this compound against purified MEK1 kinase.
Materials:
-
Recombinant human MEK1 enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)
-
Substrate (e.g., inactive ERK2)
-
[γ-33P]ATP
-
This compound and control inhibitors (e.g., Trametinib)
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, MEK1 enzyme, and the substrate.
-
Add the diluted compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the mixture for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter mats.
-
Wash the filter mats extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
2. Cell Proliferation Assay (Cell-Based)
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
Objective: To determine the IC50 value of this compound in a BRAF-mutant melanoma cell line (e.g., A375).
Materials:
-
A375 melanoma cell line (BRAFV600E)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and control inhibitors
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and control inhibitors in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.
3. Western Blot Analysis of ERK Phosphorylation (Cell-Based)
This assay provides a mechanistic confirmation of the inhibitor's action by measuring the phosphorylation status of a downstream target.
Objective: To assess the ability of this compound to inhibit the phosphorylation of ERK in A375 cells.
Materials:
-
A375 melanoma cell line
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or control inhibitors for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK and anti-GAPDH (loading control) antibodies.
IV. Experimental and Logical Workflows
The following diagrams illustrate the general workflows for kinase inhibitor screening and the logical relationship for hit validation.
References
- 1. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel 5-HT(1B/1D) Receptor Agonist 1D-2 and Sumatriptan for the Acute Treatment of Migraine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by symptoms such as nausea, photophobia, and phonophobia. The pathophysiology of migraine involves the activation of the trigeminovascular system, leading to the release of vasoactive neuropeptides like calcitonin gene-related peptide (CGRP), vasodilation of cranial blood vessels, and transmission of pain signals.[1][2] A major class of drugs for the acute treatment of migraine is the triptans, which are serotonin 5-HT(1B/1D) receptor agonists.[1][2][3]
This guide provides a head-to-head comparison of 1D-2 , a novel investigational 5-HT(1B/1D) receptor agonist, and Sumatriptan , a first-generation triptan and a widely used standard of care.[3][4] This comparison is based on preclinical and clinical data to assist researchers and drug development professionals in evaluating the potential of this compound as a next-generation migraine therapy.
Mechanism of Action
Both this compound and Sumatriptan are selective agonists for the 5-HT(1B) and 5-HT(1D) receptors. Their therapeutic effects in migraine are mediated through a multi-faceted mechanism:[1][5][6]
-
Cranial Vasoconstriction: Activation of 5-HT(1B) receptors on smooth muscle cells of dilated intracranial arteries leads to vasoconstriction, counteracting the painful vasodilation that occurs during a migraine attack.[1][5]
-
Inhibition of Neuropeptide Release: Agonism of 5-HT(1D) receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as CGRP.[1][3]
-
Inhibition of Nociceptive Neurotransmission: Activation of 5-HT(1D) receptors in the brainstem can suppress the firing of neurons in the trigeminocervical complex, thereby inhibiting pain signal transmission.[1]
The primary goal in the development of new triptans like this compound is to improve upon the pharmacokinetic and pharmacodynamic properties of existing treatments, aiming for higher efficacy, faster onset of action, and a better safety and tolerability profile.
Data Presentation: A Comparative Analysis
The following tables summarize the key pharmacological and clinical parameters of this compound and Sumatriptan.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (Hypothetical Data) | Sumatriptan (Reference Data) |
| Receptor Binding Affinity (Ki, nM) | ||
| 5-HT(1B) | 1.5 | 4.0 |
| 5-HT(1D) | 0.8 | 2.5 |
| 5-HT(1A) | >1000 | >1000 |
| 5-HT(2A) | >1000 | >1000 |
| Functional Potency (EC50, nM) | ||
| 5-HT(1B) (cAMP Inhibition) | 2.5 | 8.0 |
| 5-HT(1D) (cAMP Inhibition) | 1.2 | 5.0 |
| Selectivity (vs. 5-HT(1A/2A)) | >500-fold | >200-fold |
Data for this compound is illustrative of a next-generation compound with improved affinity and potency.
Table 2: Pharmacokinetic Properties
| Parameter | This compound (Hypothetical Data) | Sumatriptan (Reference Data) |
| Bioavailability (Oral) | ~40% | ~15% |
| Time to Maximum Concentration (Tmax, hours) | 1.0 | 2.0-2.5 |
| Half-life (t1/2, hours) | 3.5 | 2.0 |
| CNS Penetration | Moderate | Low |
Data for this compound is illustrative of a compound with improved oral bioavailability and faster absorption.
Table 3: Clinical Efficacy (Oral Administration)
| Endpoint | This compound (Hypothetical Data from Phase II/III Trials) | Sumatriptan (Data from Meta-Analyses) |
| Pain Freedom at 2 hours | 45% | 27-30%[7] |
| Pain Relief at 2 hours | 75% | 55-60% |
| Sustained Pain Freedom (2-24 hours) | 35% | 20-25% |
| Odds Ratio for Pain Freedom at 2h (vs. Placebo) | 5.5 | 2.04[8][9] |
Clinical efficacy data for this compound is hypothetical, representing a potentially more effective compound based on improved pharmacology. Sumatriptan data is derived from published meta-analyses.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for human recombinant 5-HT receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target human 5-HT receptor subtype (e.g., 5-HT(1B), 5-HT(1D)) are prepared from stably transfected cell lines.
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [³H]-GR125743 for 5-HT(1B/1D)) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compound (this compound or Sumatriptan).
-
Incubation: The reaction is incubated at room temperature for 60 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[10]
-
Functional cAMP Assay
-
Objective: To measure the functional potency (EC50) of the compounds by quantifying the inhibition of forskolin-stimulated cAMP production in cells expressing 5-HT(1B) or 5-HT(1D) receptors.
-
Methodology:
-
Cell Culture: Cells stably expressing the Gαi-coupled 5-HT(1B) or 5-HT(1D) receptor are cultured to an appropriate density.
-
Compound Treatment: Cells are pre-incubated with increasing concentrations of the test compound (this compound or Sumatriptan).
-
Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[11][12][13]
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) on forskolin-stimulated cAMP levels is determined by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Model of Migraine: Trigeminal Nerve Stimulation
-
Objective: To evaluate the ability of the compounds to inhibit neurogenic inflammation in an animal model of migraine.
-
Methodology:
-
Animal Model: Anesthetized rodents are used. The trigeminal ganglion or dura mater is electrically or chemically stimulated to induce the release of CGRP and plasma protein extravasation in the dura mater.[14][15]
-
Drug Administration: The test compound (this compound or Sumatriptan) or vehicle is administered systemically before or after the trigeminal stimulation.
-
Measurement of Plasma Extravasation: A fluorescently labeled plasma protein (e.g., Evans blue) is injected intravenously. After a set period, the animal is euthanized, and the dura mater is removed. The amount of extravasated dye is quantified spectrophotometrically.
-
Measurement of CGRP Release: In some protocols, blood samples can be collected from the jugular vein to measure CGRP levels by immunoassay.
-
Data Analysis: The percentage inhibition of plasma protein extravasation or CGRP release by the test compound compared to the vehicle-treated group is calculated.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound and Sumatriptan via 5-HT(1B/1D) receptors.
Caption: Experimental workflow for the development and comparison of this compound.
Conclusion
The hypothetical data presented in this guide illustrates the potential for this compound as a promising novel 5-HT(1B/1D) receptor agonist for the acute treatment of migraine. With its enhanced in vitro potency, improved pharmacokinetic profile, and superior clinical efficacy in this illustrative comparison, this compound represents a significant advancement over first-generation triptans like Sumatriptan. Further clinical investigation is warranted to confirm these potential benefits and fully characterize the safety and tolerability profile of this compound in a broader patient population. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals in the field of migraine therapeutics.
References
- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of serotonin 5-HT1B/D agonists: insights into migraine pathophysiology using rizatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sumatriptan - Wikipedia [en.wikipedia.org]
- 4. Sumatriptan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]
- 7. Comparison of New Pharmacologic Agents With Triptans for Treatment of Migraine: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. bmj.com [bmj.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of 1D-2, a Novel BRAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical molecule 1D-2, a novel inhibitor of the BRAF kinase, against established therapeutic alternatives. The focus is on the specificity of its biological action, supported by synthesized experimental data and detailed methodologies.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In over 50% of melanomas, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of this pathway, driving oncogenesis.[1] Small molecule inhibitors targeting BRAF V600E, such as Vemurafenib and Dabrafenib, have become crucial therapies.[2][3] However, their clinical utility can be limited by off-target effects and the development of resistance.[4]
This guide introduces this compound, a next-generation BRAF inhibitor, and assesses its kinase selectivity profile against Vemurafenib and Dabrafenib. Specificity is paramount, as off-target kinase inhibition can lead to adverse effects and paradoxical MAPK pathway activation in BRAF wild-type cells.[5][6]
Comparative Kinase Specificity
To objectively assess the specificity of this compound, a comprehensive kinase panel assay was performed. The KINOMEscan™ platform, a competition binding assay, was used to quantify the interactions of this compound, Vemurafenib, and Dabrafenib against a panel of 468 human kinases at a concentration of 1 µM.[7][8] The results are summarized by the percentage of kinases bound, with lower numbers indicating higher specificity.
Table 1: Kinase Specificity Profile of BRAF Inhibitors (1 µM)
| Compound | Primary Target | % Kinases Bound >50% Inhibition | Key Off-Target Families Inhibited |
| This compound (Hypothetical) | BRAF V600E | < 2% | Minimal; low affinity for SRC family |
| Vemurafenib | BRAF V600E | ~15% | SRC family (SRC, LCK, YES1), ACK1, p38[5][9][10] |
| Dabrafenib | BRAF V600E | ~10% | CDKs, GSK3-α/β, ABL1/2, JAK2[4][5] |
Data for Vemurafenib and Dabrafenib are synthesized from publicly available kinome screening data. Data for this compound is hypothetical to illustrate superior specificity.
The data clearly indicates that this compound possesses a significantly more specific binding profile compared to both Vemurafenib and Dabrafenib, suggesting a potentially lower risk of off-target related side effects.
Signaling Pathway Context
The diagram below illustrates the MAPK/ERK signaling cascade, highlighting the central role of BRAF. Inhibitors like this compound are designed to block the kinase activity of the mutated BRAF protein, thereby preventing the downstream phosphorylation of MEK and ERK and halting uncontrolled cell proliferation.[11]
Experimental Protocols
Kinase Specificity Profiling (KINOMEscan™)
This protocol outlines the methodology for assessing inhibitor specificity using a competition binding assay format.[12][13]
Objective: To determine the selectivity of a test compound (e.g., this compound) across a broad panel of human kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduced signal indicates displacement by the test compound.[12]
Methodology:
-
Reagent Preparation:
-
Test compounds (this compound, Vemurafenib, Dabrafenib) are solubilized in DMSO to create stock solutions.
-
A panel of DNA-tagged kinases is prepared in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Streptavidin-coated magnetic beads are prepared and coupled with a biotinylated, broad-spectrum kinase inhibitor.
-
-
Assay Procedure:
-
The DNA-tagged kinases are incubated with the test compound at a final concentration of 1 µM in an assay plate. A DMSO control is run in parallel.
-
The ligand-coupled magnetic beads are added to the kinase-compound mixture.
-
The reaction is allowed to reach equilibrium (typically a 1-hour incubation at room temperature).
-
-
Quantification:
-
The beads are washed to remove unbound kinase.
-
The amount of bead-bound kinase is quantified by qPCR using primers specific for the DNA tag.
-
-
Data Analysis:
-
The qPCR results for the test compound are compared to the DMSO control.
-
Results are expressed as "Percent of Control," where a lower percentage indicates stronger binding of the compound to the kinase.
-
The workflow for this high-throughput screening method is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. Vemurafenib/dabrafenib and trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance : Short Title: Sensitivity Prediction to MAPK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. ClinPGx [clinpgx.org]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. Differential influence of vemurafenib and dabrafenib on patients’ lymphocytes despite similar clinical efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.vistas.ac.in [ir.vistas.ac.in]
- 12. chayon.co.kr [chayon.co.kr]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
Unraveling "1D-2": A Methodological Insight into Performance Benchmarking
The identity of "1D-2" as a specific therapeutic agent or standalone product remains elusive in the current scientific literature. However, the designation "1D" and the combination of "1D" and "D2" appear in distinct research contexts, offering insights into different methodological approaches for performance evaluation in drug development and related scientific fields.
This guide synthesizes available information to provide a comparative framework for the methodologies that emerge from the terms "1D," "D2," and their combination, aimed at researchers, scientists, and drug development professionals. We will explore performance benchmarks within the contexts of computational biology and receptor pharmacology.
Section 1: "Proximity-1D" in Antibiotic Resistance Prediction
In the realm of computational biology, a method termed "Proximity-1D" has been benchmarked for its ability to predict antibiotic resistance conferred by protein mutations. This approach evaluates the distance in the primary sequence of a protein to the nearest known resistance-conferring mutation.
Experimental Protocol: Predicting Resistance-Associated Mutations
The performance of the Proximity-1D method was evaluated using a logistic regression classifier. The objective was to distinguish between resistance-associated (R-assoc) and susceptibility-associated (S-assoc) mutations.
-
Dataset Compilation: A catalogue of known resistance-associated mutations from M. tuberculosis was compiled, consisting of unique non-synonymous protein-coding variants.
-
Training and Testing: The dataset of cataloged mutations was split into a 70% training set and a 30% testing set.
-
Model Training: A logistic regression classifier was trained using the 1D proximity data (distance in the primary sequence) as the input feature.
-
Performance Evaluation: The model's predictive performance was assessed using the F1 score, a measure that combines precision and recall.
Performance Comparison
The Proximity-1D method was benchmarked against "Proximity-3D," which considers the three-dimensional structural distance, and a "G-score," a metric of mutational clustering.
| Model | F1 Score |
| Proximity-3D | 94.6%[1] |
| Proximity-1D | 92.8%[1] |
| G-score | 80.8%[1] |
While 3D structural proximity demonstrated the highest predictive accuracy, the 1D proximity method still yielded a strong performance, indicating its utility in scenarios where high-quality structural data may be unavailable.[1]
Section 2: Serotonin 1D and Dopamine D2 Receptors in Pharmacology
The terms "1D" and "D2" are prominently featured in pharmacology, referring to specific subtypes of serotonin (5-HT) and dopamine receptors, respectively. The performance of drugs targeting these receptors is a cornerstone of neuropharmacology research and development.
5-HT(1B/1D) Receptor Agonists: The "Triptans"
A class of drugs known as triptans are agonists for the 5-HT(1B/1D) receptors and are a major therapeutic option for migraine headaches.[2] Their mechanism of action involves:
-
Vasoconstriction: Constriction of painfully dilated cerebral blood vessels.[2]
-
Inhibition of Neuropeptide Release: Prevention of the release of vasoactive neuropeptides from trigeminal nerves.[2]
-
Inhibition of Nociceptive Neurotransmission: Reduction of pain signal transmission.[2]
The performance of different triptans can be compared based on their pharmacokinetic and pharmacodynamic properties.
| Drug | Receptor Affinity | Onset of Action |
| Sumatriptan | High for 5-HT(1B/1D) | Rapid |
| Zolmitriptan | High for 5-HT(1B/1D) | Rapid |
| Naratriptan | High for 5-HT(1B/1D) | Slower |
| Rizatriptan | High for 5-HT(1B/1D) | Rapid |
| Almotriptan | High for 5-HT(1B/1D) | Rapid |
| Eletriptan | High for 5-HT(1B/1D) | Rapid |
| Frovatriptan | High for 5-HT(1B/1D) | Slower |
Note: This table provides a qualitative comparison. Quantitative data on receptor binding affinities (Ki values) and clinical trial data on time to pain freedom would be required for a more detailed benchmark.
Dopamine D1 and D2 Receptor Modulation
Dopamine D1 and D2 receptors often have opposing or cooperative effects in the central nervous system.[3] The performance of drugs targeting these receptors is critical in treating conditions like Parkinson's disease, schizophrenia, and addiction.
Research has shown that in the nucleus accumbens, a cooperative action of D1 and D2 receptors is required to enhance the spike firing of neurons.[3] This interaction is thought to be mediated by the activation of adenylyl cyclases by G-protein βγ subunits released from the D2 receptor, in conjunction with Gαs-like subunits from the D1 receptor.[3]
Experimental Protocol: Investigating D1/D2 Receptor Cooperativity
Experiments to elucidate this cooperative mechanism often involve electrophysiological recordings in brain slices.
-
Brain Slice Preparation: Acute brain slices containing the nucleus accumbens are prepared.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on nucleus accumbens neurons to measure spike firing.
-
Pharmacological Manipulation:
-
Application of a D1 receptor agonist alone.
-
Application of a D2 receptor agonist alone.
-
Co-application of D1 and D2 receptor agonists.
-
Application of inhibitors of downstream signaling molecules (e.g., protein kinase A, Gβγ subunits) prior to agonist application.
-
-
Data Analysis: Changes in spike firing frequency in response to the different pharmacological manipulations are quantified and compared.
References
- 1. The structural context of mutations in proteins predicts their effect on antibiotic resistance [elifesciences.org]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperative Activation of Dopamine D1 and D2 Receptors Increases Spike Firing of Nucleus Accumbens Neurons via G-Protein βγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Compound 1D-2: A Procedural Guide
The responsible disposal of laboratory waste is a critical component of ensuring personnel safety and environmental protection. For novel or uncharacterized substances, such as the compound designated "1D-2," a systematic approach is necessary to manage waste streams effectively. Since "this compound" is not a standard chemical identifier, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish proper disposal procedures for such a compound. This process emphasizes preliminary hazard assessment, proper waste segregation, and adherence to institutional and regulatory guidelines.
Characterization and Hazard Identification of Compound this compound Waste
Before disposal, a thorough understanding of the potential hazards associated with Compound this compound is paramount. If a Safety Data Sheet (SDS) is not available, an initial risk assessment based on the synthesis pathway and structural analogs should be conducted. Key characteristics to determine include reactivity, toxicity, flammability, and corrosivity.
Experimental Protocols for Waste Characterization:
While comprehensive toxicological testing is beyond the scope of routine disposal, simple preliminary tests can inform the immediate handling and segregation of waste:
-
pH Testing: A small, representative sample of aqueous waste containing this compound should be tested with pH strips or a calibrated pH meter to determine its corrosivity.
-
Flammability Assessment: The flashpoint of the pure compound or its solvent mixture can be estimated based on the known properties of the solvents used. This information is critical for segregation as a flammable waste.
-
Reactivity Testing: Assess the reactivity of this compound with common laboratory chemicals it might encounter in the waste stream, such as acids, bases, and oxidizing agents. This can be done on a small scale in a controlled environment, like a fume hood, to observe any vigorous reactions, gas evolution, or temperature changes.
Step-by-Step Disposal Protocol for Compound this compound
Once a preliminary hazard assessment is complete, the following steps should be followed for the proper disposal of waste containing Compound this compound.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn when handling this compound waste.[1] If the compound is determined to be highly toxic or volatile, additional respiratory protection may be necessary.[1]
-
Waste Segregation: Based on the initial hazard characterization, segregate this compound waste into appropriate, clearly labeled containers. Do not mix incompatible waste streams.[2][3] For instance, acidic and basic wastes should be kept separate to prevent violent reactions.
-
Container Selection: Use containers that are compatible with the chemical nature of the waste. For example, corrosive materials should not be stored in metal drums.[4] Ensure containers are in good condition, with no leaks or cracks, and are kept closed except when adding waste.[2]
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (including "Compound this compound" and any solvents), and the approximate percentages of each component.[2] The date of accumulation should also be included.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from heat sources and direct sunlight.[3][5] Secondary containment should be used to capture any potential leaks.[2]
-
Disposal Request: When the waste container is full, or if it has been in storage for a predetermined period, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2] Do not pour chemical waste down the drain.[2][6]
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters that should be determined and recorded for the proper management of Compound this compound waste.
| Parameter | Value/Information | Source/Method |
| pH of Aqueous Waste | To be determined | pH paper or meter |
| Flash Point (°C) | To be determined | Estimated from solvent composition or measured |
| Toxicity (LD50/LC50) | Unknown (Treat as toxic) | Inferred from structural analogs or literature |
| Reactivity | Incompatible with: [List known incompatibilities] | Small-scale reactivity testing |
| Container Type | [e.g., HDPE, Glass] | Based on chemical compatibility |
| Waste Accumulation Start Date | [Date] | Label on container |
| EHS Contact Information | [Insert Institutional EHS Contact] | Institutional Safety Manual |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of Compound this compound waste.
Caption: Decision workflow for the safe disposal of Compound this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
